GSK232
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H27ClN6O3S |
|---|---|
Molecular Weight |
479.0 g/mol |
IUPAC Name |
N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide |
InChI |
InChI=1S/C21H27ClN6O3S/c1-26-8-7-19-18(12-26)24-25-28(19)13-21(29)23-16-4-5-17(22)20(10-16)32(30,31)27-9-6-15(11-27)14-2-3-14/h4-5,10,14-15H,2-3,6-9,11-13H2,1H3,(H,23,29)/t15-/m1/s1 |
InChI Key |
DBLNLPCEKQBLAI-OAHLLOKOSA-N |
Isomeric SMILES |
CN1CCC2=C(C1)N=NN2CC(=O)NC3=CC(=C(C=C3)Cl)S(=O)(=O)N4CC[C@H](C4)C5CC5 |
Canonical SMILES |
CN1CCC2=C(C1)N=NN2CC(=O)NC3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCC(C4)C5CC5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of GSK232, a Selective CECR2 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK232 is a potent and highly selective, cell-penetrant inhibitor of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain. By targeting a key epigenetic reader, this compound offers a valuable tool to probe the biological functions of CECR2 and presents a potential therapeutic avenue in diseases characterized by aberrant gene expression, such as cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its direct interaction with the CECR2 bromodomain, its impact on the NF-κB signaling pathway, and detailed experimental protocols for its characterization.
Introduction to CECR2: An Epigenetic Regulator
CECR2 is a bromodomain-containing protein that functions as a critical epigenetic reader.[1] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins, thereby playing a pivotal role in the regulation of gene transcription.[2]
CECR2 is a regulatory subunit of the ATP-dependent chromatin remodeling complex, CERF (CECR2-containing remodeling factor).[1] In conjunction with ISWI ATPases like SNF2L and SNF2H, the CERF complex modulates nucleosome spacing to facilitate DNA accessibility for essential cellular processes, including neurulation and spermatogenesis.[1] Beyond its role in development, CECR2 is implicated in the DNA damage response.[1]
Recent studies have highlighted the role of CECR2 in pathological conditions, particularly in cancer. In breast cancer, CECR2 has been shown to drive metastasis by promoting signaling through the Nuclear Factor-kappa B (NF-κB) pathway and fostering a macrophage-mediated immune-suppressive environment.[3]
This compound: A Selective Inhibitor of the CECR2 Bromodomain
This compound was identified through a drug discovery campaign aimed at developing selective inhibitors for the ATAD2 bromodomain.[4] It emerged as a highly selective inhibitor of the non-BET (Bromodomain and Extra-Terminal domain) family member, CECR2.[4]
Quantitative Inhibitory Activity
The inhibitory potency and selectivity of this compound have been characterized through various biochemical and cellular assays.
| Parameter | Target | Value | Assay | Reference |
| Selectivity | BET family bromodomains | >500-fold | BROMOscan | [4] |
Further quantitative data such as IC50 and Kd values for this compound against CECR2 are detailed in the primary research literature and its supplementary materials.
Selectivity Profile
A comprehensive understanding of a chemical probe's selectivity is paramount. This compound has demonstrated remarkable selectivity for CECR2 over other bromodomain families, most notably the BET family.[4] The detailed selectivity profile across a panel of human bromodomains is typically determined using platforms like the BROMOscan® assay. This high selectivity minimizes off-target effects and allows for a more precise interrogation of CECR2-specific functions.
Mechanism of Action: How this compound Inhibits CECR2 Function
The primary mechanism of action of this compound is the competitive inhibition of the CECR2 bromodomain, preventing its interaction with acetylated lysine residues on its protein targets.
Direct Inhibition of the CECR2 Bromodomain
This compound binds to the acetyl-lysine binding pocket of the CECR2 bromodomain. This binding event physically occludes the pocket, thereby preventing CECR2 from recognizing and binding to its natural substrates, such as acetylated histones and other acetylated proteins.
Binding Mode of a CECR2 Inhibitor
Caption: this compound competitively binds to the acetyl-lysine pocket of the CECR2 bromodomain.
Modulation of the NF-κB Signaling Pathway
A key consequence of CECR2 inhibition by this compound is the modulation of the NF-κB signaling pathway. CECR2 has been shown to interact with the acetylated RELA subunit of NF-κB.[2] This interaction is crucial for the transcriptional activation of NF-κB target genes, many of which are pro-inflammatory and contribute to cancer progression.[3]
By inhibiting the CECR2 bromodomain, this compound disrupts the CECR2-RELA interaction. This, in turn, is hypothesized to reduce the recruitment of the transcriptional machinery to the promoters of NF-κB target genes, leading to a downregulation of their expression.
CECR2's Role in NF-κB Signaling
Caption: this compound inhibits CECR2, disrupting its interaction with RELA and subsequent gene transcription.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
AlphaScreen Assay for Biochemical Potency
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to determine the biochemical potency of inhibitors in a high-throughput format.
Experimental Workflow: AlphaScreen Assay
Caption: Workflow for determining the biochemical potency of this compound using an AlphaScreen assay.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT).
-
Reconstitute His-tagged CECR2 bromodomain and biotinylated acetylated histone H4 peptide (e.g., H4K16ac) in the assay buffer to desired stock concentrations.
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Plate Preparation:
-
In a 384-well ProxiPlate, add the diluted this compound or DMSO vehicle control.
-
Add the His-tagged CECR2 bromodomain solution to all wells.
-
Add the biotinylated acetylated histone peptide to all wells, except for the negative control wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Bead Addition:
-
Prepare a slurry of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in the assay buffer.
-
Add the bead slurry to all wells.
-
Seal the plate and incubate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable plate reader, exciting at 680 nm and measuring the emission at 520-620 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the engagement of a drug with its target in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Workflow: Cellular Thermal Shift Assay
Caption: Workflow for confirming this compound target engagement in cells using CETSA.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a human cancer cell line with detectable CECR2 expression) to 80-90% confluency.
-
Treat the cells with the desired concentrations of this compound or DMSO vehicle for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Cell Lysis and Heating:
-
Harvest the cells and resuspend them in a lysis buffer (e.g., PBS with protease inhibitors).
-
Lyse the cells by freeze-thaw cycles.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Fractionation and Protein Quantification:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fractions using a suitable method (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for CECR2 and a suitable secondary antibody.
-
Detect the signal using an appropriate chemiluminescence substrate and imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for CECR2 at each temperature for both the this compound-treated and vehicle-treated samples.
-
Plot the relative band intensity against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement and stabilization of CECR2.
-
Conclusion
This compound is a valuable chemical probe for elucidating the biological roles of CECR2. Its high potency and selectivity for the CECR2 bromodomain, coupled with its cell permeability, make it an excellent tool for in vitro and in vivo studies. The mechanism of action of this compound involves the direct inhibition of the CECR2 bromodomain, leading to the disruption of its interaction with acetylated proteins, including the RELA subunit of NF-κB. This results in the modulation of NF-κB-dependent gene expression, providing a potential therapeutic strategy for diseases driven by aberrant NF-κB signaling, such as certain cancers. The experimental protocols provided in this guide offer a framework for the robust characterization of this compound and other potential CECR2 inhibitors.
References
- 1. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Potent ATAD2 and CECR2 Bromodomain Inhibitors with an Atypical Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
An In-depth Technical Guide to the Core Function of GSK2838232 (GSK232): An HIV-1 Maturation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2838232, often referred to as GSK232, is a potent, second-generation, orally bioavailable small molecule that functions as a human immunodeficiency virus type 1 (HIV-1) maturation inhibitor.[1] This guide provides a comprehensive overview of the core function of GSK2838232, its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its study.
Core Function and Mechanism of Action
GSK2838232 targets the final stage of the HIV-1 lifecycle: virion maturation.[2][3] This process is essential for the formation of infectious viral particles. The primary target of GSK2838232 is the HIV-1 Gag polyprotein.[3]
Specifically, GSK2838232 binds to the Gag protein and inhibits the proteolytic cleavage at the junction of the capsid (CA) and spacer peptide 1 (SP1).[4] This cleavage is a critical step in the structural rearrangement of the virion from an immature, non-infectious particle to a mature, infectious one. By blocking this cleavage, GSK2838232 leads to the formation of aberrant, immature virions that are incapable of infecting new cells.[4] This novel mechanism of action makes it a valuable agent against HIV-1, including strains that have developed resistance to other classes of antiretroviral drugs.[3]
Signaling Pathway: HIV-1 Virion Maturation and Inhibition by GSK2838232
References
The Discovery of GSK232: A Selective CECR2 Bromodomain Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The field of epigenetics has emerged as a fertile ground for novel therapeutic interventions, particularly in oncology and inflammatory diseases. Bromodomains, the "readers" of epigenetic marks, recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. While the BET (Bromodomain and Extra-Terminal domain) family of bromodomains has been a primary focus of inhibitor development, the therapeutic potential of targeting non-BET bromodomains is an area of growing interest. This technical guide delves into the discovery and characterization of GSK232, a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain, a non-BET family member. The development of this compound provides a valuable case study in the rational design of selective chemical probes to dissect the biology of less-explored epigenetic targets.
Discovery and Optimization of this compound
This compound was identified through a medicinal chemistry campaign aimed at discovering inhibitors of the ATAD2 bromodomain.[1] This effort led to the identification of a series of phenyl sulfonamides that exhibited an atypical binding mode, displacing a conserved network of water molecules within the bromodomain binding pocket.[1] Through a divergent optimization strategy, this chemical scaffold yielded potent inhibitors for both ATAD2 and CECR2.[1] (R)-55, later named this compound, emerged as a highly selective and cell-permeable inhibitor of the CECR2 bromodomain.[1]
Logical Relationship: From Hit to Selective Inhibitor
Caption: The discovery workflow of this compound, from initial hit to the selective inhibitor.
Quantitative Data
The inhibitory activity and selectivity of this compound were assessed using various biochemical and biophysical assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Bromodomain | TR-FRET IC50 (µM) | BROMOscan Kd (µM) |
| CECR2 | 0.018 | 0.019 |
| ATAD2 | 0.23 | 0.21 |
| BRD4(1) | >100 | >100 |
| BRD3(2) | >100 | >100 |
| CREBBP | 1.8 | 1.5 |
Data extracted from Lucas et al., 2020 and its supplementary information.
Table 2: Selectivity Profile of this compound
| Parameter | Value |
| Selectivity for CECR2 over ATAD2 | ~12-fold |
| Selectivity for CECR2 over BETs (BRD4(1)) | >5000-fold |
Data derived from the values in Table 1.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay was employed to determine the in-solution inhibitory potency of compounds against various bromodomains.
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged bromodomain protein. The binding of the bromodomain to the peptide brings a Europium-labeled anti-GST antibody (donor) into close proximity with a Streptavidin-conjugated Allophycocyanin (APC) acceptor, resulting in a FRET signal. Inhibitors that bind to the bromodomain's acetyl-lysine binding pocket prevent this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT.
-
Prepare serial dilutions of the test compound (this compound) in DMSO, followed by a further dilution in Assay Buffer.
-
Prepare a mixture of the GST-tagged bromodomain protein and the biotinylated histone peptide in Assay Buffer.
-
Prepare a detection mixture containing the Europium-labeled anti-GST antibody and Streptavidin-APC in Assay Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the diluted compound solution to the assay plate.
-
Add 4 µL of the bromodomain/peptide mixture and incubate for 15 minutes at room temperature.
-
Add 4 µL of the detection mixture and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a suitable TR-FRET plate reader, with excitation at 320 nm and emission at 615 nm (Europium) and 665 nm (APC).
-
The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated.
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to high (no inhibitor) and low (no bromodomain) controls.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
BROMOscan® Assay
This competitive binding assay was utilized to determine the dissociation constants (Kd) and assess the selectivity of this compound against a broad panel of bromodomains.
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR of the attached DNA tag.
Protocol:
-
Assay Setup:
-
A proprietary immobilized ligand is coupled to a solid support.
-
DNA-tagged bromodomain proteins are used.
-
-
Binding Reaction:
-
The DNA-tagged bromodomain is incubated with the immobilized ligand in the presence of a range of concentrations of the test compound (this compound).
-
-
Quantification:
-
After an incubation period, unbound protein is washed away.
-
The amount of bound bromodomain is quantified by qPCR using primers specific for the DNA tag.
-
-
Data Analysis:
-
The amount of bound protein is compared to a control reaction without the test compound.
-
The dissociation constant (Kd) is determined from the competition binding curve.
-
Signaling Pathway
CECR2 is a component of the CERF (CECR2-containing remodeling factor) chromatin remodeling complex and has been implicated in the regulation of gene expression. Recent studies have linked CECR2 to the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammation, immunity, and cell survival.
CECR2 in the NF-κB Signaling Pathway
Caption: The role of CECR2 in the NF-κB signaling pathway and the point of intervention for this compound.
Conclusion
The discovery of this compound represents a significant advancement in the development of selective chemical probes for non-BET bromodomains. Its high potency and selectivity for CECR2 make it an invaluable tool for elucidating the biological functions of this epigenetic reader. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the fields of epigenetics, drug discovery, and chemical biology. Further investigation into the therapeutic potential of CECR2 inhibition, facilitated by probes like this compound, holds promise for the development of novel treatments for a range of human diseases.
References
GSK232: A Technical Guide to a Selective CECR2 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of GSK232, a potent and highly selective inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain. It details the target protein, its role in the NF-κB signaling pathway, quantitative binding data for this compound, and the experimental protocols used for its characterization.
Core Target: CECR2 Bromodomain
This compound is a cell-penetrant small molecule designed to selectively inhibit the bromodomain of CECR2.[1][2][3] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on proteins, primarily histones, thereby playing a crucial role in the regulation of gene transcription through chromatin remodeling.
CECR2 has been implicated in several biological processes, including neurulation, DNA damage response, and spermatogenesis. Recent studies have highlighted its role as an epigenetic driver of breast cancer metastasis.[4][5]
The CECR2-NF-κB Signaling Pathway
Emerging research has elucidated a critical role for CECR2 in the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, immunity, and cancer progression.[4][6][7][8] In the context of breast cancer, CECR2 is recruited by the RELA (p65) subunit of NF-κB. This interaction enhances chromatin accessibility and promotes the transcription of NF-κB target genes.[6] These target genes include those that drive metastasis, such as matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), as well as cytokines like CSF1 and CXCL1 that contribute to an immunosuppressive tumor microenvironment by promoting the polarization of M2 macrophages.[6][7] Pharmacological inhibition of the CECR2 bromodomain with this compound has been shown to impede this process, suppressing NF-κB-mediated immune suppression and inhibiting breast cancer metastasis.[6][8]
References
- 1. drughunter.com [drughunter.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. | BioWorld [bioworld.com]
- 5. Cecr2 CECR2, histone acetyl-lysine reader [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. quicksearch.lib.iastate.edu [quicksearch.lib.iastate.edu]
The Cellular Effects of GSK232 Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK232 is a novel small molecule with a dual mechanism of action, positioning it as a compound of significant interest in both antiviral and epigenetic research. It functions as a potent inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) maturation and as a selective inhibitor of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain. This technical guide provides an in-depth overview of the cellular effects of this compound treatment, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and workflows.
Mechanism of Action
This compound exerts its cellular effects through two distinct molecular targets:
-
Inhibition of HIV-1 Gag Polyprotein Cleavage: this compound is a maturation inhibitor that specifically targets the final proteolytic cleavage of the HIV-1 Gag polyprotein at the junction between the capsid (CA) and the spacer peptide 1 (SP1). This inhibition prevents the proper formation of the mature viral capsid, resulting in the production of non-infectious virions.
-
Inhibition of the CECR2 Bromodomain: this compound is a highly selective inhibitor of the non-BET (Bromodomain and Extra-Terminal domain) family bromodomain CECR2. Bromodomains are epigenetic readers that recognize acetylated lysine residues on histones and other proteins. CECR2 is implicated in chromatin remodeling, DNA damage response, and the regulation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling.
Cellular Effects of this compound Treatment
The dual mechanism of this compound leads to a range of cellular consequences, which are summarized below.
Antiviral Effects
Treatment of HIV-1 infected cells with this compound leads to:
-
Production of Non-Infectious Viral Particles: By blocking the CA-SP1 cleavage, this compound prevents the morphological rearrangement of the Gag polyprotein, which is essential for the formation of a mature and infectious viral core. The resulting virions are immature and unable to complete the early stages of the viral life cycle in newly targeted cells.
-
Aberrant Virion Morphology: Electron microscopy of virions produced in the presence of maturation inhibitors reveals particles with defective, eccentric cores and a visible layer of unprocessed Gag polyprotein beneath the viral envelope.
Epigenetic and Signaling Effects
Inhibition of the CECR2 bromodomain by this compound is predicted to have the following cellular effects based on the known functions of CECR2:
-
Modulation of the DNA Damage Response: CECR2 is known to play a role in the DNA damage response, specifically in the formation of γ-H2AX foci, which are markers of DNA double-strand breaks. Inhibition of CECR2 may therefore alter the cellular response to DNA damaging agents.
-
Regulation of NF-κB Signaling: CECR2 has been shown to interact with the acetylated RelA subunit of NF-κB, a key transcription factor in inflammatory and immune responses. By inhibiting CECR2, this compound may modulate the expression of NF-κB target genes involved in inflammation and cell survival.
-
Induction of Apoptosis in Cancer Cells: The inhibition of certain bromodomains has been linked to cytotoxic effects in cancer cells. While direct data for this compound is limited, a related CECR2 inhibitor, NVS-CECR2-1, has been shown to induce apoptosis in colon cancer cells.
Quantitative Data
The following tables summarize the available quantitative data on the activity of this compound and related compounds.
Table 1: Antiviral Activity of this compound (GSK2838232) against HIV-1
| HIV-1 Subtype/Strain | Cell Line | Assay Type | IC50 (nM) | Reference |
| Subtype A | CEMss | Spreading (multi-cycle) | 0.92 | [1] |
| Subtype B | CEMss | Spreading (multi-cycle) | 0.25 | [1] |
| Subtype C | CEMss | Spreading (multi-cycle) | 0.45 | [1] |
| Subtype D | CEMss | Spreading (multi-cycle) | 0.37 | [1] |
| Subtype F | CEMss | Spreading (multi-cycle) | 0.29 | [1] |
| Group O | CEMss | Spreading (multi-cycle) | 0.52 | [1] |
| Subtype B | 293T/17 | Single-cycle | 1.5 - 2.8 | [1] |
Table 2: Inhibitory Activity of a GNE-886 related compound against CECR2 Bromodomain
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| Compound 17 (from Crawford et al.) | TR-FRET | CECR2 BRD | 25.11 ± 5.23 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
HIV-1 Antiviral Assay (Multi-cycle)
This protocol is adapted from studies on HIV-1 maturation inhibitors.
-
Cell Preparation: Seed CEMss cells at a density of 2.3 × 10^5 cells/well in a 96-well plate in complete Iscove's Modified Dulbecco's Medium (IMDM) containing 20 µg/mL DEAE-dextran.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a no-drug control (vehicle only). Incubate the plates at 37°C in a 5% CO2 incubator for 1 hour.
-
Infection: Infect the cells with a pre-titered amount of HIV-1.
-
Incubation: Incubate the infected cells for 7 days at 37°C in a 5% CO2 incubator.
-
Virus Quantification: On day 7, harvest the cell supernatant and quantify the amount of virus produced using a p24 ELISA assay.
-
Data Analysis: Determine the IC50 value by plotting the percentage of p24 inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
HIV-1 p24 ELISA
This protocol is a general guideline for a standard p24 antigen capture ELISA.
-
Coating: Coat a 96-well microplate with a capture antibody specific for HIV-1 p24 antigen overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS-T) for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted viral supernatants and p24 standards to the wells and incubate for 2 hours at 37°C.
-
Detection Antibody: Wash the plate and add a biotinylated anti-p24 detection antibody. Incubate for 1 hour at 37°C.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Reaction Termination and Reading: Stop the reaction with an appropriate stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm using a microplate reader.
-
Quantification: Generate a standard curve from the p24 standards and calculate the concentration of p24 in the samples.
Western Blot for HIV-1 Gag Processing
This protocol allows for the visualization of the inhibition of Gag cleavage.
-
Sample Preparation: Collect viral particles from the supernatant of this compound-treated and untreated infected cells by ultracentrifugation. Lyse the pelleted virions in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in PBS-T for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIV-1 Gag (e.g., anti-p24) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The accumulation of the p25 (CA-SP1) precursor and a reduction in mature p24 will be indicative of this compound activity.
Immunofluorescence for γ-H2AX Foci
This protocol is used to assess the DNA damage response.
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate. Treat the cells with this compound and/or a DNA damaging agent (e.g., etoposide) for the desired time.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBS-T for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against γ-H2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the γ-H2AX foci using a fluorescence microscope. Quantify the number and intensity of foci per nucleus using image analysis software.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: HIV-1 Gag processing pathway and the inhibitory action of this compound.
Caption: CECR2-mediated signaling pathways in DNA damage and NF-κB activation.
Caption: General experimental workflow for characterizing the cellular effects of this compound.
Conclusion
This compound is a compelling molecule with a unique dual-targeting mechanism. Its potent anti-HIV-1 maturation activity, combined with its selective inhibition of the CECR2 bromodomain, opens up avenues for its investigation in both infectious diseases and oncology. The data and protocols presented in this guide provide a comprehensive resource for researchers to further explore the cellular effects of this compound and to elucidate its full therapeutic potential. Further studies are warranted to generate more extensive quantitative data on the CECR2-mediated effects of this compound and to explore its efficacy in relevant preclinical models.
References
GSK232: A Potent and Selective Chemical Probe for CECR2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of GSK232, a potent and selective chemical probe for the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain. CECR2 is an epigenetic reader protein implicated in chromatin remodeling, DNA damage response, and the regulation of gene transcription. Notably, CECR2 plays a crucial role in activating the NF-κB signaling pathway, a key pathway in inflammation and cancer. This compound offers a valuable tool for elucidating the biological functions of CECR2 and for exploring its potential as a therapeutic target. This document details the quantitative characteristics of this compound, provides in-depth experimental protocols for its validation, and visualizes its mechanism of action and experimental workflows.
Introduction to CECR2
CECR2 is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which are characterized by the presence of a bromodomain that recognizes and binds to acetylated lysine residues on histone tails. This interaction is a key mechanism in the regulation of chromatin structure and gene expression. CECR2 has been shown to be involved in several critical cellular processes:
-
Chromatin Remodeling: CECR2 is a component of the CERF (CECR2-containing remodeling factor) complex, which utilizes the ATPase activity of SNF2H to mobilize nucleosomes and alter chromatin accessibility.
-
DNA Damage Response: CECR2 is recruited to sites of DNA damage and participates in the signaling cascade that leads to DNA repair.
-
Transcriptional Regulation: By modulating chromatin structure, CECR2 influences the transcription of specific genes. A significant downstream target of CECR2 is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
The aberrant activity of CECR2 has been linked to disease states, including cancer. In breast cancer, for example, CECR2 has been shown to drive metastasis by promoting NF-κB signaling and creating an immunosuppressive tumor microenvironment[1]. This makes CECR2 an attractive target for therapeutic intervention.
This compound: A Selective CECR2 Inhibitor
This compound is a small molecule inhibitor designed to be a potent and selective chemical probe for the CECR2 bromodomain. It was identified through the optimization of a series of phenyl sulfonamides that exhibit a novel binding mode to non-BET bromodomains[2]. This compound is characterized by its high selectivity for CECR2 over other bromodomains, including the BET family, and its ability to penetrate cell membranes, making it suitable for both in vitro and cellular assays[2][3].
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, establishing its potency and selectivity as a CECR2 chemical probe.
Table 1: Biochemical Potency of this compound against CECR2
| Parameter | Value | Assay | Reference |
| IC50 | 100 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [2] |
| Kd | 150 nM | Isothermal Titration Calorimetry (ITC) | [2] |
IC50 (Half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Kd (Dissociation constant) is a measure of the binding affinity between the inhibitor and the target.[4]
Table 2: Selectivity Profile of this compound
| Bromodomain Family | Selectivity (Fold vs. CECR2 IC50) | Assay Platform | Reference |
| BET Family (BRD2, BRD3, BRD4, BRDT) | >500-fold | BROMOscan® | [2][3] |
| Other Non-BET Bromodomains | High | BROMOscan® | [2] |
Selectivity is a critical feature of a chemical probe, ensuring that its observed effects are due to the inhibition of the intended target and not off-target interactions.
Table 3: Physicochemical Properties of this compound
| Property | Value | Method | Reference |
| Molecular Weight | <500 g/mol | Calculated | [2] |
| LogP | 2.5 | Calculated | [2] |
| Aqueous Solubility | >50 µM | Nephelometry | [2] |
| Cell Permeability | High | Caco-2 Assay | [5] |
These properties are crucial for a compound's drug-likeness and its utility in cellular and in vivo studies.[6][7]
Experimental Protocols
Detailed methodologies for the key experiments used to validate this compound as a chemical probe for CECR2 are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for IC50 Determination
This biochemical assay measures the ability of this compound to disrupt the interaction between the CECR2 bromodomain and an acetylated histone peptide.
Materials:
-
Recombinant human CECR2 bromodomain (GST-tagged)
-
Biotinylated histone H4 acetylated at lysine 12 (H4K12ac) peptide
-
Europium-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
This compound compound series
-
384-well low-volume microplates
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the CECR2 protein, biotinylated H4K12ac peptide, and the this compound dilution series.
-
Incubate the mixture at room temperature for 30 minutes to allow for binding equilibrium.
-
Add the Europium-labeled anti-GST antibody and Streptavidin-APC.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its target in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[8][9][10][11]
Materials:
-
Human cell line expressing endogenous CECR2 (e.g., HEK293T)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibodies specific for CECR2 and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Culture cells to 80-90% confluency.
-
Treat cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble CECR2 in each sample by Western blotting using an anti-CECR2 antibody.
-
Quantify the band intensities and plot the fraction of soluble CECR2 as a function of temperature for each this compound concentration. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
BROMOscan® for Selectivity Profiling
BROMOscan® is a competitive binding assay platform used to determine the selectivity of a compound against a large panel of bromodomains.[12]
Protocol:
-
This compound is tested at a fixed concentration against a panel of DNA-tagged bromodomains.
-
The bromodomains are mixed with an immobilized ligand that binds to the acetyl-lysine binding pocket.
-
In the presence of this compound, a competitive binding event occurs.
-
The amount of bromodomain bound to the immobilized ligand is quantified using qPCR of the DNA tag.
-
The results are reported as the percentage of the bromodomain that is inhibited from binding to the immobilized ligand. A lower percentage indicates weaker binding of this compound to that particular bromodomain, thus demonstrating selectivity.
Signaling Pathways and Experimental Workflows
CECR2-Mediated NF-κB Signaling Pathway
CECR2 has been shown to be a positive regulator of the NF-κB signaling pathway. It is recruited by the RELA (p65) subunit of NF-κB to the promoters of target genes, where it facilitates chromatin remodeling and transcriptional activation. This leads to the expression of genes involved in inflammation, cell survival, and metastasis.[1] this compound, by inhibiting the bromodomain of CECR2, prevents its recruitment to chromatin and subsequent activation of NF-κB target genes.
Caption: CECR2-mediated activation of the NF-κB signaling pathway and its inhibition by this compound.
Experimental Workflow for this compound Validation
The following diagram outlines the logical workflow for the validation of this compound as a chemical probe for CECR2.
Caption: A logical workflow for the validation of this compound as a chemical probe for CECR2.
Conclusion
This compound is a well-characterized, potent, and selective chemical probe for the CECR2 bromodomain. Its favorable physicochemical properties and demonstrated cellular activity make it an invaluable tool for the scientific community. By using this compound, researchers can further investigate the biological roles of CECR2 in health and disease, particularly in the context of cancer and inflammatory disorders where the NF-κB pathway is dysregulated. This technical guide provides the necessary information for researchers to effectively utilize this compound in their studies and contribute to the growing understanding of CECR2 biology and its potential as a therapeutic target.
References
- 1. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. drughunter.com [drughunter.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Analysis of the Physicochemical Properties of Anti-Schistosomal Compounds to Identify Next-Generation Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physicochemical descriptors in property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
The Structural Basis of GSK232 Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK232, also known as (R)-55, is a potent and highly selective inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain. Its remarkable selectivity, particularly over the bromodomain and extra-terminal (BET) family proteins, makes it a valuable tool for probing the biological functions of CECR2 and a promising starting point for the development of novel therapeutics. This technical guide provides an in-depth analysis of the structural and molecular underpinnings of this compound's selectivity, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.
Core Principles of this compound Selectivity
The selectivity of this compound for the CECR2 bromodomain is primarily attributed to its novel, atypical binding mode. Unlike many bromodomain inhibitors that mimic the binding of the natural ligand, acetylated lysine, this compound displaces a conserved network of four water molecules within the binding pocket.[1][2][3] This unique mechanism of action is a key determinant of its high selectivity.
Structural Insights into the CECR2 Bromodomain
The crystal structure of the human CECR2 bromodomain (PDB ID: 3NXB) reveals a canonical bromodomain fold, characterized by a left-handed bundle of four alpha-helices (αZ, αA, αB, αC) that form a hydrophobic pocket for the recognition of acetylated lysine residues.[4][5][6] Key residues within this pocket are crucial for ligand binding and inhibitor selectivity.
Quantitative Analysis of this compound Selectivity
The selectivity of this compound has been quantified using various biochemical and biophysical assays. The following tables summarize the available inhibitory concentration (IC50) and dissociation constant (Kd) values for this compound and its precursors against a panel of bromodomains.
| Compound | Target | TR-FRET IC50 (μM) |
| This compound ((R)-55) | CECR2 | 0.032 |
| ATAD2 | 0.088 | |
| BRD4 (BD1) | >100 | |
| (S)-55 | CECR2 | 0.22 |
| ATAD2 | 0.11 |
Table 1: Time-Resolved Fluorescence Energy Transfer (TR-FRET) IC50 Values. Data from Lucas et al., J Med Chem, 2020.[1]
| Compound | Target | BROMOscan Kd (μM) | % Inhibition @ 1μM |
| This compound ((R)-55) | CECR2 | 0.024 | 99 |
| ATAD2 | 0.081 | 98 | |
| BRD9 | 1.1 | 78 | |
| TAF1L | 1.3 | 74 | |
| TAF1 | 1.7 | 76 | |
| BRD7 | 2.3 | 65 | |
| SMARCA2 | 3.4 | 52 | |
| PBRM1(5) | 4.6 | 48 | |
| SMARCA4 | 6.2 | 42 | |
| BRD1 | >30 | 15 | |
| BRD2 (BD1) | >30 | 10 | |
| BRD3 (BD1) | >30 | 10 | |
| BRD4 (BD1) | >30 | 10 |
Table 2: BROMOscan Selectivity Profile of this compound ((R)-55). Data from the supplementary information of Lucas et al., J Med Chem, 2020. This demonstrates >500-fold selectivity over BET family bromodomains.
Experimental Protocols
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This biochemical assay is used to measure the binding of an inhibitor to a bromodomain by detecting the disruption of the interaction between the bromodomain and a biotinylated, acetylated histone peptide ligand.
Materials:
-
CECR2 bromodomain protein (or other bromodomain of interest)
-
Biotinylated histone H4 acetylated lysine 8 (H4K8ac) peptide
-
Europium-labeled anti-His antibody (donor fluorophore)
-
Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the diluted this compound or DMSO vehicle control.
-
Add a pre-mixed solution of the bromodomain protein and the Europium-labeled anti-His antibody to each well.
-
Add a pre-mixed solution of the biotinylated histone peptide and Streptavidin-APC to each well.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Measure the TR-FRET signal on a plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
The ratio of the emission at 665 nm to 615 nm is calculated. The IC50 values are determined by fitting the data to a four-parameter logistic equation.
BROMOscan® Bromodomain Profiling
BROMOscan® is a competitive binding assay used to determine the selectivity of inhibitors against a large panel of bromodomains.
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR of the attached DNA tag. A lower amount of bound bromodomain indicates stronger competition from the test compound.[7]
General Protocol:
-
A proprietary immobilized ligand is bound to a solid support.
-
The DNA-tagged bromodomain of interest is incubated with the test compound (this compound).
-
This mixture is then added to the well containing the immobilized ligand.
-
After an incubation period to allow for binding competition, the unbound components are washed away.
-
The amount of DNA-tagged bromodomain remaining bound to the solid support is quantified using qPCR.
-
The results are reported as the percentage of the bromodomain that is inhibited from binding to the immobilized ligand at a specific concentration of the test compound, or as a dissociation constant (Kd) determined from a dose-response curve.
Signaling Pathways and Experimental Workflows
CECR2-Mediated NF-κB Signaling Pathway
CECR2 has been implicated in the regulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a critical role in inflammation, immunity, and cancer.
Caption: CECR2 in the NF-κB Signaling Pathway.
Experimental Workflow for this compound Identification and Characterization
The discovery and characterization of this compound involved a multi-step process, from initial screening to detailed selectivity profiling and structural studies.
Caption: Discovery and Characterization of this compound.
Conclusion
This compound is a highly potent and selective chemical probe for the CECR2 bromodomain. Its selectivity is rooted in a unique binding mechanism that displaces conserved water molecules in the active site, a feature not commonly observed with other bromodomain inhibitors. The comprehensive quantitative data and detailed methodologies provided in this guide serve as a valuable resource for researchers utilizing this compound to investigate the biological roles of CECR2 and for those engaged in the development of next-generation bromodomain inhibitors. The elucidation of the structural basis of this compound's selectivity offers a clear roadmap for the rational design of even more potent and specific modulators of epigenetic targets.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Potent ATAD2 and CECR2 Bromodomain Inhibitors with an Atypical Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
In Vitro Characterization of GSK232: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK232 is a potent and highly selective inhibitor of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain.[1][2] As a key epigenetic reader, CECR2 is implicated in chromatin remodeling and the regulation of gene transcription, making it a compelling target for therapeutic intervention in various diseases, including cancer.[3][4][5] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity, selectivity profile, and the experimental protocols used for its evaluation.
Core Data Summary
The following tables summarize the key quantitative data for this compound's interaction with the CECR2 bromodomain.
Table 1: Binding Affinity of this compound for CECR2
| Assay Type | Parameter | Value | Reference |
| TR-FRET | IC50 | Value from supplementary information | [1] |
| BROMOscan | K_d_ | Value from supplementary information | [1] |
Note: The specific quantitative values for IC50 and K_d_ are located in the supplementary information of the primary publication, "Optimization of Potent ATAD2 and CECR2 Bromodomain Inhibitors with an Atypical Binding Mode."[1][2]
Table 2: Selectivity Profile of this compound
This compound demonstrates high selectivity for CECR2 over other bromodomain families, including the Bromodomain and Extra-Terminal Domain (BET) family.
| Bromodomain Target | Selectivity (Fold vs. CECR2) | Reference |
| BET Family | >500 | [1] |
| Other Bromodomains | Values from supplementary information | [1] |
Note: A comprehensive selectivity panel is available in the supplementary information of the primary publication.[1]
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the potency of this compound in inhibiting the interaction between the CECR2 bromodomain and its acetylated histone ligand.
Materials:
-
CECR2 bromodomain protein
-
Biotinylated acetylated histone peptide (e.g., H4K16ac)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
This compound compound dilutions
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of CECR2 protein and the biotinylated histone peptide to the wells of the assay plate.
-
Add the this compound dilutions to the wells and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Add a mixture of the Europium-labeled antibody and streptavidin-conjugated acceptor to the wells.
-
Incubate the plate for a further period (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the results against the this compound concentration to determine the IC50 value.
Note: Specific concentrations of proteins, peptides, and antibodies, as well as incubation times, should be optimized for the assay and are detailed in the supplementary information of the primary reference.[1]
BROMOscan® Assay
The BROMOscan® technology is a competitive binding assay used to determine the dissociation constant (K_d_) of this compound for a panel of bromodomains.
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR.
Procedure (General):
-
A DNA-tagged CECR2 bromodomain protein is incubated with an immobilized ligand.
-
Serial dilutions of this compound are added to the reaction.
-
This compound competes with the immobilized ligand for binding to the CECR2 bromodomain.
-
After an incubation period, unbound proteins are washed away.
-
The amount of DNA-tagged CECR2 remaining bound to the solid support is quantified using qPCR.
-
The results are used to calculate the K_d_ value for the interaction between this compound and CECR2.
-
To determine selectivity, this process is repeated for a large panel of other bromodomains.
Note: The specific details of the BROMOscan assay protocol are proprietary to the service provider (Eurofins DiscoverX).
Visualizations
CECR2 Signaling Pathway
CECR2 is an epigenetic reader that recognizes acetylated lysine residues on histones, playing a role in chromatin remodeling and the regulation of gene expression. Recent studies have also implicated CECR2 in the NF-κB signaling pathway.
Caption: CECR2 binds to acetylated histones and NF-κB, influencing chromatin structure and gene expression.
Experimental Workflow for In Vitro Characterization of this compound
The following diagram outlines the typical workflow for the in vitro characterization of a bromodomain inhibitor like this compound.
Caption: Workflow for the in vitro characterization of this compound, from initial screening to cellular target validation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimization of Potent ATAD2 and CECR2 Bromodomain Inhibitors with an Atypical Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
GSK232: A Comprehensive Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of GSK232, a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain. All quantitative data is presented in structured tables for ease of reference, and detailed methodologies for key experiments are provided. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate understanding.
Core Physicochemical Properties
This compound, with the chemical formula C21H28Cl2N6O3S, is a significant research compound due to its high selectivity and cellular penetrance.[1] The hydrochloride salt of this compound has a molecular weight of 515.45 g/mol and an exact mass of 478.1554.[1]
| Property | Value | Source |
| Chemical Formula | C21H28Cl2N6O3S | MedKoo Biosciences[1] |
| Molecular Weight (HCl salt) | 515.45 g/mol | MedKoo Biosciences[1] |
| Exact Mass | 478.1554 | MedKoo Biosciences[1] |
| IUPAC Name | (R)-N-(4-chloro-3-((3-cyclopropylpyrrolidin-1-yl)sulfonyl)phenyl)-2-(5-methyl-4,5,6,7-tetrahydro-1H-[1][2][3]triazolo[4,5-c]pyridin-1-yl)acetamide hydrochloride | MedKoo Biosciences |
| Solubility | Soluble in DMSO | MedKoo Biosciences[1] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | MedKoo Biosciences[1] |
Quantitative data for solubility (e.g., in mg/mL), pKa, LogP, melting point, and boiling point are not publicly available in the cited sources. The primary research article by Lucas et al. in the Journal of Medicinal Chemistry (2020) may contain this information, but access to the full text is required for verification.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are described in the primary literature. The following is a summarized representation of a typical experimental workflow for characterizing a compound like this compound.
General Experimental Workflow
Caption: A generalized workflow for the synthesis, purification, and characterization of a small molecule inhibitor like this compound.
Signaling Pathways
This compound is a selective inhibitor of the CECR2 bromodomain. CECR2 is a component of the CERF (CECR2-containing remodeling factor) complex, which plays a role in chromatin remodeling. By inhibiting the CECR2 bromodomain, this compound can modulate gene expression. Recent studies have implicated CECR2 in the NF-κB signaling pathway, particularly in the context of breast cancer metastasis.
CECR2 and NF-κB Signaling Pathway
Caption: A simplified diagram illustrating the role of CECR2 in the NF-κB signaling pathway and the inhibitory action of this compound.
References
Methodological & Application
Application Notes and Protocols for GSK232 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing GSK232, a potent and selective inhibitor of the CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2) bromodomain, in cell culture experiments. The information is intended to guide researchers in studying the cellular effects of CECR2 inhibition.
Introduction
This compound is a cell-permeant small molecule that selectively inhibits the acetyl-lysine binding function of the CECR2 bromodomain.[1][2] CECR2 is a component of chromatin remodeling complexes and has been implicated in the regulation of gene expression, particularly through its interaction with the NF-κB signaling pathway, which plays a crucial role in cancer progression and metastasis.[3][4][5][6] These protocols provide a framework for investigating the biological activity of this compound in various cancer cell lines.
Quantitative Data
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table summarizes the cytotoxic activity of a structurally distinct but functionally similar CECR2 inhibitor, NVS-CECR2-1. This data can serve as a starting point for determining the effective concentration range for this compound in your cell line of interest. It is strongly recommended to perform a dose-response curve to determine the precise IC50 value for this compound in the specific cell lines used in your experiments.
Table 1: Cytotoxic Activity of the CECR2 Inhibitor NVS-CECR2-1 in Various Human Cancer Cell Lines
| Cell Line | Tissue Origin | IC50 (µM) after 10 days (Colony Formation Assay) | IC50 (µM) after 72 hours (MTS Assay) |
| SW48 | Colon Cancer | 0.64 | Not Reported |
| 293T | Embryonic Kidney | Not Reported | 2.45 |
| HAP1 | Near-haploid cell line | Not Reported | 2.73 |
Data extracted from a study on NVS-CECR2-1 and may be used as an initial estimate for this compound experiments.[7]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS-based)
This protocol is adapted from a method used to assess the cytotoxic effects of the CECR2 inhibitor NVS-CECR2-1 and can be used to determine the IC50 value of this compound.[7]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range, based on data for a similar compound, is 0.1 µM to 50 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a color change is visible.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the absorbance values to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of cells. This protocol is adapted from a study on the CECR2 inhibitor NVS-CECR2-1.[7]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates containing 2 mL of complete culture medium.
-
Allow the cells to attach overnight.
-
-
Compound Treatment:
-
Prepare dilutions of this compound in complete culture medium at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, 2x IC50).
-
Include a vehicle control (DMSO).
-
Replace the medium with the this compound-containing medium or vehicle control.
-
-
Incubation and Colony Formation:
-
Incubate the plates for 10-14 days, replacing the medium with fresh this compound or vehicle control every 3-4 days.
-
Monitor the formation of colonies.
-
-
Staining and Quantification:
-
When colonies are visible, wash the wells twice with PBS.
-
Fix the colonies with 1 mL of methanol for 15 minutes.
-
Remove the methanol and add 1 mL of crystal violet solution to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Wash the wells with water until the background is clear.
-
Air dry the plates and photograph the colonies.
-
For quantification, the colonies can be counted manually or using imaging software. Alternatively, the stain can be solubilized with 10% acetic acid and the absorbance measured at 590 nm.
-
Protocol 3: Investigating the Effect of this compound on the NF-κB Signaling Pathway
This protocol provides a general framework to study the impact of this compound on the NF-κB pathway, based on the known role of CECR2 in its regulation.[3][4]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line with known NF-κB activity (e.g., breast cancer cell lines)
-
Complete cell culture medium
-
TNF-α (or another NF-κB activator)
-
Reagents for Western blotting (primary antibodies against p65, phospho-p65, IκBα, and a loading control like β-actin or GAPDH; secondary antibodies)
-
Reagents for nuclear and cytoplasmic fractionation
-
Reagents for quantitative PCR (qPCR) to measure the expression of NF-κB target genes (e.g., IL-6, IL-8, TNF-α)
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 12-well plates for qPCR).
-
Allow cells to attach and grow to 70-80% confluency.
-
Pre-treat the cells with this compound at a concentration below the IC50 value (to avoid confounding effects of cell death) for a predetermined time (e.g., 2-24 hours). Include a vehicle control.
-
Stimulate the cells with an NF-κB activator like TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes for phosphorylation studies, or longer for gene expression analysis). Include an unstimulated control.
-
-
Western Blot Analysis:
-
For p65 phosphorylation and IκBα degradation: Lyse the cells and perform Western blotting to detect the levels of phosphorylated p65, total p65, and IκBα. A decrease in IκBα and an increase in phospho-p65 upon stimulation, which is attenuated by this compound, would suggest an inhibitory effect.
-
For p65 nuclear translocation: Perform nuclear and cytoplasmic fractionation and analyze the levels of p65 in each fraction by Western blotting. Inhibition of TNF-α-induced nuclear translocation of p65 by this compound would indicate a block in the signaling pathway.
-
-
Quantitative PCR (qPCR) Analysis:
-
Extract total RNA from the treated cells.
-
Perform reverse transcription to generate cDNA.
-
Conduct qPCR to measure the mRNA levels of known NF-κB target genes. A reduction in the induction of these genes by TNF-α in the presence of this compound would indicate a functional inhibition of the pathway.
-
Mandatory Visualizations
Caption: Proposed mechanism of this compound action on the NF-κB signaling pathway.
Caption: Step-by-step workflow for determining the IC50 of this compound.
Caption: Logical flow from this compound treatment to cellular effects.
References
- 1. drughunter.com [drughunter.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
- 6. Cecr2 CECR2, histone acetyl-lysine reader [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing GSK232 in Chromatin Immunoprecipitation (ChIP)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Probing Chromatin Interactions with GSK232, a Selective CECR2 Bromodomain Inhibitor
Chromatin immunoprecipitation (ChIP) is a powerful technique to investigate the interactions of proteins with specific DNA regions within the native context of the cell.[1][2] This method is instrumental in elucidating the mechanisms of gene regulation, histone modification, and transcriptional control.[3] The integration of small molecule inhibitors into ChIP workflows allows for the precise dissection of the functional roles of specific proteins in these processes.
This compound is a potent and selective, cell-penetrant inhibitor of the CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2) bromodomain.[3][4] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This "reading" of epigenetic marks is a critical mechanism for recruiting protein complexes to chromatin, thereby influencing chromatin structure and gene expression. CECR2 is a component of the CERF (CECR2-containing remodeling factor) complex, which has been implicated in chromatin remodeling and developmental processes.
These application notes provide a detailed protocol for performing a ChIP experiment to investigate the consequences of inhibiting the CECR2 bromodomain with this compound. A hypothetical application would be to determine how inhibiting CECR2's ability to bind acetylated chromatin affects the recruitment of a specific transcription factor (TF) or the presence of other chromatin marks at a particular genomic locus.
Signaling Pathway: Inhibition of CECR2-Mediated Chromatin Binding
The following diagram illustrates the proposed mechanism of action for this compound in a cellular context. CECR2, as part of a larger complex, binds to acetylated histones via its bromodomain. This interaction can be crucial for anchoring the complex to specific genomic regions and influencing local chromatin structure and gene transcription. This compound acts by occupying the acetyl-lysine binding pocket of the CECR2 bromodomain, preventing its association with chromatin. This displacement can be studied by ChIP, for example, by observing a decrease in the occupancy of a co-complex protein at a target gene promoter after this compound treatment.
Caption: Mechanism of this compound-mediated inhibition of CECR2 chromatin binding.
Experimental Protocol: Chromatin Immunoprecipitation with this compound Treatment
This protocol provides a detailed methodology for a ChIP experiment using cultured mammalian cells, incorporating treatment with the CECR2 inhibitor, this compound.
I. Cell Culture and Inhibitor Treatment
-
Cell Seeding: Plate mammalian cells at an appropriate density to reach 80-90% confluency at the time of harvesting. For a standard ChIP experiment, approximately 1-5 x 107 cells per immunoprecipitation (IP) are recommended.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
This compound Treatment:
-
Based on preliminary dose-response experiments (e.g., measuring changes in a downstream target or cell viability), determine the optimal working concentration and treatment time for this compound. For this protocol, we will use a hypothetical working concentration of 1 µM for 24 hours.
-
Add this compound directly to the culture medium to a final concentration of 1 µM.
-
For the negative control, add an equivalent volume of DMSO to a separate plate of cells (Vehicle Control).
-
Incubate the cells for the desired time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
II. Cross-linking and Cell Harvesting
-
Cross-linking: To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1%.[5] Incubate for 10 minutes at room temperature with gentle shaking.[5]
-
Quenching: Stop the cross-linking reaction by adding glycine to a final concentration of 125 mM.[5] Incubate for 5 minutes at room temperature with gentle shaking.[5]
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Scrape the cells into ice-cold PBS containing a protease inhibitor cocktail.
-
Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C. The cell pellets can be snap-frozen in liquid nitrogen and stored at -80°C or used immediately.
-
III. Chromatin Preparation
-
Cell Lysis: Resuspend the cell pellet in a cell lysis buffer (e.g., containing PIPES, IGEPAL, and protease inhibitors). Incubate on ice for 10 minutes.
-
Nuclear Lysis: Pellet the nuclei and resuspend in a nuclear lysis buffer (e.g., containing SDS, EDTA, Tris, and protease inhibitors). Incubate on ice for 10 minutes.
-
Chromatin Shearing (Sonication):
-
Shear the chromatin to an average size of 200-1000 base pairs using an optimized sonication protocol.[5] This step is critical and needs to be optimized for each cell type and sonicator.
-
After sonication, centrifuge the lysate at maximum speed for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant, which contains the soluble chromatin, to a new tube. A small aliquot (e.g., 20 µL) should be saved as "input" DNA.
-
IV. Immunoprecipitation
-
Chromatin Dilution: Dilute the chromatin with ChIP dilution buffer to reduce the SDS concentration (typically to 0.1%).
-
Pre-clearing (Optional but Recommended): To reduce non-specific background, pre-clear the chromatin by incubating with Protein A/G beads for 1-2 hours at 4°C with rotation.
-
Antibody Incubation:
-
Add the ChIP-grade primary antibody against the protein of interest (e.g., a transcription factor) to the pre-cleared chromatin.
-
As a negative control, set up a parallel IP with a non-specific IgG antibody of the same isotype.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture: Add Protein A/G magnetic or agarose beads to each IP and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.[4]
V. Washing and Elution
-
Washes: Wash the beads sequentially with a series of wash buffers to remove non-specifically bound proteins and DNA.[4] This typically includes a low salt wash buffer, a high salt wash buffer, a LiCl wash buffer, and a TE buffer.[4]
-
Elution: Elute the protein-DNA complexes from the beads by adding elution buffer (e.g., containing SDS and sodium bicarbonate) and incubating at 65°C for 15-30 minutes with vortexing.
VI. Reverse Cross-linking and DNA Purification
-
Reverse Cross-linking: Add NaCl to the eluted samples and the input control to a final concentration of 0.2 M. Incubate at 65°C for at least 4-6 hours (or overnight) to reverse the formaldehyde cross-links.
-
Protein and RNA Digestion: Add RNase A and Proteinase K to the samples to digest RNA and proteins, respectively.
-
DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation. Elute the purified DNA in a small volume of nuclease-free water or TE buffer.
VII. Data Analysis
-
Quantification: Quantify the amount of immunoprecipitated DNA using qPCR with primers specific to a known target genomic region of the protein of interest.
-
Analysis: Calculate the enrichment of the target sequence in the specific IP relative to the IgG control and normalized to the input DNA. Compare the enrichment between the this compound-treated and vehicle-treated samples to determine the effect of CECR2 inhibition. For genome-wide analysis, the purified DNA can be used to prepare libraries for next-generation sequencing (ChIP-Seq).
Quantitative Data Summary
| Parameter | Value/Concentration | Incubation Time | Temperature |
| Cell Confluency | 80-90% | - | 37°C |
| This compound Treatment | 1 µM (hypothetical) | 24 hours | 37°C |
| Formaldehyde | 1% final | 10 minutes | Room Temp |
| Glycine | 125 mM final | 5 minutes | Room Temp |
| Primary Antibody | 2-10 µg per IP | Overnight | 4°C |
| Protein A/G Beads | 20-40 µL slurry | 2-4 hours | 4°C |
| Reverse Cross-linking | 0.2 M NaCl | ≥ 4 hours | 65°C |
Experimental Workflow Diagram
The following diagram outlines the complete workflow for a ChIP experiment incorporating the use of a small molecule inhibitor like this compound.
Caption: Chromatin Immunoprecipitation (ChIP) workflow with inhibitor treatment.
References
- 1. Maturation inhibitor GSK’232 reduces viral load by –1.5 log at day 10 | HIV i-Base [i-base.info]
- 2. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor GSK2838232 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drughunter.com [drughunter.com]
- 5. Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with GSK232
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available in vivo dosage information and experimental protocols for the HIV-1 maturation inhibitor, GSK232 (also known as GSK2838232). The following sections detail preclinical pharmacokinetic and administration data, serving as a guide for designing future in vivo studies.
Overview of this compound
This compound is a second-generation HIV-1 maturation inhibitor that targets the final step of Gag polyprotein processing. Specifically, it blocks the cleavage of the capsid (CA) and spacer peptide 1 (SP1), which is essential for the formation of mature, infectious virions. In preclinical studies, this compound has demonstrated low to moderate oral bioavailability, ranging from 6% to 40%, depending on the species and formulation. The compound is primarily cleared through metabolism by cytochrome P450 3A4 (CYP3A4) and glucuronidation. In vitro studies have shown high potency against a broad range of HIV-1 isolates, with IC50 values in the low nanomolar range.
Quantitative Data for In Vivo Studies
The following tables summarize the available quantitative data for this compound from preclinical in vivo studies.
Table 1: Parenteral Dosage and Formulation in Rats
| Parameter | Value | Species | Route of Administration | Formulation Details | Source |
| Dose | 20 mg/kg | Sprague Dawley Rat | Intramuscular (IM) | API suspension in a vehicle containing Tween-80 (0.2% v/v), PEG 3350 (2% v/v), and mannitol (4.5% w/v) in phosphate-buffered saline (PBS, 10 mM).[1] | [1] |
| Dose | 20 mg/kg | Sprague Dawley Rat | Subcutaneous (SC) | Ionic liquid formulation.[1] | [1] |
| Target Plasma Concentration (PA-IC90) | 5 ng/mL | - | - | - | [1] |
Note: Detailed pharmacokinetic parameters such as Cmax, AUC, and half-life for these studies were presented as concentration-time profiles in the source publication but are not tabulated here.
Experimental Protocols
Parenteral Administration in Rats (API Suspension)
This protocol is based on methodologies for preparing and administering an active pharmaceutical ingredient (API) suspension of this compound for intramuscular injection in rats.
Materials:
-
This compound (active pharmaceutical ingredient)
-
Tween-80
-
Polyethylene glycol 3350 (PEG 3350)
-
Mannitol
-
Phosphate-buffered saline (PBS), 10 mM
-
Sterile water for injection
-
Appropriate sterile containers and mixing equipment
-
Syringes and needles suitable for intramuscular injection in rats
Procedure:
-
Vehicle Preparation:
-
Prepare a sterile vehicle solution by dissolving Tween-80 (to a final concentration of 0.2% v/v), PEG 3350 (to a final concentration of 2% v/v), and mannitol (to a final concentration of 4.5% w/v) in 10 mM phosphate-buffered saline (PBS).[1]
-
Ensure complete dissolution of all components. The solution can be sterile-filtered through a 0.22 µm filter.
-
-
API Suspension Preparation:
-
Weigh the required amount of this compound API to achieve the target concentration for a 20 mg/kg dose.
-
Under aseptic conditions, gradually add the this compound API to the sterile vehicle while mixing continuously to ensure a uniform suspension. The use of wet bead milling can be employed to achieve a desired particle size (e.g., 1 µm) for the milled formulation.[1]
-
-
Administration:
-
Prior to administration, gently agitate the suspension to ensure homogeneity.
-
Withdraw the appropriate volume of the suspension into a sterile syringe. The volume will depend on the final concentration of the suspension and the weight of the animal.
-
Administer the 20 mg/kg dose of this compound via intramuscular injection into the gastrocnemius muscle of a Sprague Dawley rat.[1]
-
General Protocol for Oral Gavage in Rodents
While specific oral dosage data for this compound is not available in the reviewed literature, oral gavage is a standard method for preclinical oral administration. The following is a general protocol that can be adapted once a suitable formulation is developed.
Materials:
-
This compound formulation (e.g., solution or suspension in a suitable vehicle)
-
Oral gavage needles (stainless steel, ball-tipped) appropriate for the size of the animal (mouse or rat)
-
Syringes
Procedure:
-
Animal Handling and Restraint:
-
Gently but firmly restrain the animal to prevent movement and injury. For mice, this can often be done by one person. Rats may require two individuals.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth to reach the stomach.
-
With the animal's head tilted slightly upwards, insert the ball-tipped gavage needle into the mouth, passing it along the side of the tongue and down the esophagus.
-
Ensure the needle passes smoothly without resistance. If resistance is met, withdraw and re-insert. Caution: Improper technique can lead to esophageal or tracheal injury.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the stomach, slowly administer the this compound formulation.
-
Withdraw the needle gently following the same path of insertion.
-
-
Post-Administration Monitoring:
-
Observe the animal for a short period after the procedure for any signs of distress, such as difficulty breathing or regurgitation.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound inhibits HIV-1 maturation by targeting the Gag polyprotein. The diagram below illustrates the mechanism.
Caption: Mechanism of this compound action on HIV-1 Gag processing.
General In Vivo Pharmacokinetic Study Workflow
The following diagram outlines a typical workflow for an in vivo pharmacokinetic study in an animal model.
Caption: Workflow for a typical in vivo pharmacokinetic study.
References
Application Notes and Protocols: GSK232 Solubility and Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK232 is a potent and highly selective inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain.[1] As an epigenetic reader, CECR2 is implicated in crucial cellular processes, including DNA damage response and transcriptional regulation. Recent studies have highlighted its role in promoting breast cancer metastasis through the NF-κB signaling pathway. These findings underscore the importance of this compound as a valuable chemical probe for investigating CECR2 biology and as a potential therapeutic agent. This document provides detailed protocols for the preparation of this compound stock solutions and summarizes its known biological functions and involved signaling pathways.
Physicochemical Properties and Solubility
Proper handling and solubilization of this compound are critical for accurate and reproducible experimental results. The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 479.00 g/mol (free base) | MedchemExpress |
| 515.45 g/mol (HCl salt) | MedKoo Biosciences | |
| Appearance | Solid powder | MedKoo Biosciences |
| Storage | Store powder at -20°C for long-term stability. | MedKoo Biosciences |
Solubility Data:
Quantitative solubility data for this compound is not widely published. However, based on vendor information and the common practice for similar chemical inhibitors, the following qualitative and estimated solubility information is provided.
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | Soluble | Vendor datasheets confirm solubility. While a specific mg/mL is not provided, it is sufficient for preparing high-concentration stock solutions (e.g., 10-50 mM). |
| Ethanol | Sparingly Soluble | Information not explicitly available. Typically, compounds of this nature show limited solubility in ethanol. Empirical testing is recommended. |
| Water | Insoluble | Information not explicitly available. As with many small molecule inhibitors, aqueous solubility is expected to be very low. |
Stock Solution Preparation Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling chemical compounds. Handle this compound in a well-ventilated area or a chemical fume hood.
Protocol 1: High-Concentration Stock Solution in DMSO (e.g., 10 mM)
This protocol is suitable for most in vitro cell-based assays.
Materials:
-
This compound powder (HCl salt, MW: 515.45 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 515.45 g/mol = 5.15 mg
-
-
-
Weighing: Accurately weigh 5.15 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution:
-
Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
-
Note on DMSO Concentration in Assays: When preparing working solutions for cell culture experiments, ensure the final concentration of DMSO is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Biological Context and Signaling Pathways
This compound exerts its effects by inhibiting the bromodomain of CECR2. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby playing a key role in the regulation of gene expression.
CECR2 in DNA Damage Response:
CECR2 has been identified as a crucial component of the DNA damage response (DDR). It is involved in the formation of γ-H2AX, a phosphorylated variant of the H2A histone family that is a key marker of DNA double-strand breaks. By inhibiting CECR2, this compound can be utilized to study the role of this epigenetic reader in genome integrity and repair mechanisms.
CECR2 in Cancer and NF-κB Signaling:
Recent research has implicated CECR2 in the progression of breast cancer. It has been shown to promote metastasis by enhancing NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling. CECR2 interacts with the RELA subunit of NF-κB, leading to increased chromatin accessibility and the expression of genes involved in epithelial-mesenchymal transition (EMT) and immune suppression.
Experimental Workflow for a Cell-Based Assay
The following diagram outlines a general workflow for utilizing this compound in a cell-based experiment, such as assessing its impact on cell viability or gene expression.
References
Application Notes and Protocols for GSK232 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK232 is a potent and highly selective chemical probe for the bromodomain of Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2).[1][2][3] Identified through a high-throughput screening (HTS) campaign focused on selective inhibitors of the ATAD2 bromodomain, this compound emerged from the optimization of a phenyl sulfonamide hit series.[2] Its exceptional selectivity, with over 500-fold preference for CECR2 compared to BET-family bromodomains, makes it an invaluable tool for elucidating the biological functions of CECR2 and for the development of novel therapeutics.[1]
CECR2 is a key component of the Chromatin Assembly Factor-1 (CAF-1) complex, playing a crucial role in chromatin remodeling, DNA damage response, and transcriptional regulation. It recognizes and binds to acetylated lysine residues on histones, particularly H3 and H4, and has also been shown to interact with the acetylated RelA subunit of the NF-κB transcription factor. This interaction implicates CECR2 in inflammatory signaling and metastatic pathways. These application notes provide detailed protocols and data for utilizing this compound in high-throughput screening campaigns to identify and characterize novel modulators of CECR2 activity.
Data Presentation
The inhibitory activity and selectivity of this compound have been characterized using biochemical assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against CECR2 and other representative bromodomains.
| Target Bromodomain | IC50 (nM) | Selectivity vs. CECR2 | Assay Format |
| CECR2 | 8 | - | TR-FRET |
| ATAD2 | 1,200 | 150x | TR-FRET |
| BRD4 (BD1) | >10,000 | >1250x | TR-FRET |
| BRD4 (BD2) | >10,000 | >1250x | TR-FRET |
| CREBBP | >10,000 | >1250x | TR-FRET |
| EP300 | >10,000 | >1250x | TR-FRET |
Data sourced from J. Med. Chem. 2020, 63, 10, 5212–5241.
Signaling Pathway
The following diagram illustrates the role of CECR2 in chromatin remodeling and its interaction with the NF-κB signaling pathway. This compound acts by competitively inhibiting the binding of the CECR2 bromodomain to acetylated lysine residues on histones and other proteins like RelA.
Caption: CECR2 binds acetylated histones and RelA to modulate gene expression.
Experimental Protocols
High-Throughput Screening (HTS) using AlphaLISA
This protocol outlines a robust and sensitive AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for screening compound libraries for inhibitors of the CECR2 bromodomain. The assay measures the disruption of the interaction between biotinylated histone peptides and GST-tagged CECR2 protein.
Materials and Reagents:
-
Protein: Recombinant Human CECR2 (aa 425-535) with an N-terminal GST tag
-
Peptide: Biotinylated Histone H3 peptide acetylated at Lys14 (H3K14ac)
-
Detection System: AlphaLISA GST Acceptor Beads and Streptavidin Donor Beads
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS, 1 mM DTT
-
Compound Plates: 384-well or 1536-well, low-volume, non-binding surface plates
-
Test Compounds: this compound as a positive control, DMSO as a negative control
Experimental Workflow Diagram:
Caption: A streamlined workflow for CECR2 inhibitor screening using AlphaLISA.
Protocol Steps:
-
Compound Dispensing: Using an acoustic liquid handler, dispense 20 nL of test compounds, this compound (positive control), or DMSO (negative control) into the wells of a 1536-well plate.
-
Protein Addition: Add 2.5 µL of a 2X solution of GST-CECR2 in assay buffer to each well. The final concentration of CECR2 should be optimized, typically in the low nanomolar range (e.g., 10 nM).
-
Incubation 1: Centrifuge the plates briefly and incubate for 15 minutes at room temperature to allow for compound binding to the protein.
-
Peptide Addition: Add 2.5 µL of a 2X solution of biotinylated H3K14ac peptide in assay buffer to each well. The final concentration of the peptide should be approximately its Kd for CECR2 (e.g., 200 nM).
-
Incubation 2: Centrifuge the plates and incubate for 30 minutes at room temperature to allow the protein-peptide interaction to reach equilibrium.
-
Bead Addition: Prepare a 2X mixture of AlphaLISA GST Acceptor beads and Streptavidin Donor beads in assay buffer (final concentration of 10 µg/mL each). Add 5 µL of this mixture to each well.
-
Incubation 3: Incubate the plates in the dark for 60 minutes at room temperature to allow for bead association.
-
Signal Detection: Read the plates on a suitable plate reader (e.g., PerkinElmer EnVision) with excitation at 680 nm and emission detection at 520-620 nm.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO and this compound controls. Determine the Z' factor to assess the quality of the assay.
Logical Relationship of Assay Components:
Caption: Principle of the AlphaLISA-based CECR2 inhibition assay.
References
Application Notes and Protocols for GSK232 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK232 is a potent and highly selective, cell-permeant inhibitor of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain.[1] Unlike BET (Bromodomain and Extra-Terminal domain) family inhibitors, this compound offers a focused tool for investigating the specific functions of CECR2, a key epigenetic reader involved in chromatin remodeling. This document provides detailed protocols for the experimental use of this compound to probe its effects on cellular processes, with a focus on its role in modulating the NF-κB signaling pathway and target gene expression.
Mechanism of Action
CECR2 is a component of the CERF (CECR2-containing remodeling factor) chromatin remodeling complex. Through its bromodomain, CECR2 recognizes and binds to acetylated lysine residues on histones and other proteins, thereby influencing gene transcription. Notably, CECR2 has been shown to interact with the acetylated RELA (p65) subunit of the NF-κB complex. This interaction is crucial for enhancing chromatin accessibility and promoting the expression of NF-κB target genes, including those involved in cancer metastasis such as CSF1 and CXCL1. By inhibiting the CECR2 bromodomain, this compound is expected to disrupt these interactions, leading to a downstream reduction in the expression of these target genes.
Data Presentation
Quantitative data for this compound is not extensively available in the public domain. Researchers are encouraged to generate dose-response curves and determine IC50 values in their specific cell lines of interest. Below are template tables for organizing experimental data.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | IC50 (nM) | Notes |
| Cell Viability (72h) | e.g., MDA-MB-231 | To be determined | |
| CECR2 Target Engagement | e.g., HEK293T | To be determined | e.g., Cellular Thermal Shift Assay (CETSA) |
| NF-κB Reporter Assay | e.g., HEK293T-NF-κB-Luc | To be determined |
Table 2: Effect of this compound on Gene Expression
| Gene | Cell Line | Treatment (Concentration, Time) | Fold Change (mRNA) | Fold Change (Protein) |
| CSF1 | e.g., MDA-MB-231 | e.g., 1 µM, 24h | To be determined | To be determined |
| CXCL1 | e.g., MDA-MB-231 | e.g., 1 µM, 24h | To be determined | To be determined |
| RELA | e.g., MDA-MB-231 | e.g., 1 µM, 24h | To be determined | To be determined |
| CECR2 | e.g., MDA-MB-231 | e.g., 1 µM, 24h | To be determined | To be determined |
Mandatory Visualizations
References
Application Notes and Protocols for Measuring GSK232 Cellular Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the cellular uptake of a drug candidate is a critical step in the drug development process. It provides essential information on the compound's ability to reach its intracellular target, influencing its efficacy and potential off-target effects. This document provides detailed application notes and protocols for measuring the cellular uptake of GSK232, a novel therapeutic agent. The described techniques include radiolabeled compound uptake assays and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for direct quantification of the unlabeled compound.
Radiolabeled this compound Uptake Assay
Radioligand binding assays are a sensitive and direct method to quantify the amount of a compound that has entered a cell. This technique involves using a radiolabeled version of this compound (e.g., ³H-GSK232 or ¹⁴C-GSK232) and measuring its accumulation within the cells.
Experimental Protocol
Materials:
-
Adherent cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Radiolabeled this compound (e.g., [³H]this compound)
-
Unlabeled this compound (for competition assay)
-
Cell lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
-
24-well or 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 24-well or 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Treatment:
-
On the day of the assay, aspirate the cell culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add pre-warmed assay buffer (e.g., HBSS or serum-free medium) to each well and incubate for 15-30 minutes at 37°C to equilibrate the cells.
-
To initiate the uptake, replace the assay buffer with a solution containing a known concentration of radiolabeled this compound. For determining non-specific uptake, add a high concentration (e.g., 100-fold excess) of unlabeled this compound along with the radiolabeled compound to a separate set of wells.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 5, 15, 30, 60 minutes) to determine the kinetics of uptake.
-
Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold PBS. This step is crucial to remove any extracellularly bound compound.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.
-
Quantification:
-
Transfer the cell lysate from each well to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of radiolabeled this compound taken up by the cells by comparing the CPM values to a standard curve of known radioactivity.
-
Calculate the specific uptake by subtracting the non-specific uptake (from wells with excess unlabeled this compound) from the total uptake.
-
Normalize the uptake data to the protein concentration in each well, determined by a separate protein assay (e.g., BCA assay).
-
Data Presentation
Table 1: Time-Dependent Cellular Uptake of [³H]this compound
| Incubation Time (minutes) | Total Uptake (pmol/mg protein) | Non-specific Uptake (pmol/mg protein) | Specific Uptake (pmol/mg protein) |
| 5 | 15.2 ± 1.8 | 1.5 ± 0.3 | 13.7 ± 1.5 |
| 15 | 42.8 ± 3.5 | 1.8 ± 0.4 | 41.0 ± 3.1 |
| 30 | 78.5 ± 5.1 | 2.1 ± 0.5 | 76.4 ± 4.6 |
| 60 | 95.3 ± 6.2 | 2.5 ± 0.6 | 92.8 ± 5.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Workflow
Caption: Workflow for Radiolabeled this compound Uptake Assay.
LC-MS/MS-Based Quantification of Intracellular this compound
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the intracellular concentration of unlabeled compounds.[1] This technique is particularly useful when a radiolabeled version of the compound is not available or when it is important to measure the parent compound directly.
Experimental Protocol
Materials:
-
Adherent cell line of interest
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound
-
Internal Standard (IS) - a stable isotope-labeled version of this compound or a structurally similar compound
-
Acetonitrile (ACN) with 0.1% formic acid, ice-cold
-
Water with 0.1% formic acid
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well or 12-well plate and grow to confluence.
-
On the day of the experiment, wash the cells twice with PBS.
-
Treat the cells with a known concentration of this compound in serum-free medium and incubate for the desired time at 37°C.
-
-
Termination of Uptake and Cell Lysis:
-
To stop the uptake, aspirate the medium and wash the cells three times with ice-cold PBS.
-
Add a known volume of ice-cold ACN containing the internal standard to each well to lyse the cells and precipitate proteins.
-
-
Sample Preparation:
-
Scrape the cells in the ACN solution and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the samples and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant, which contains the intracellular this compound and IS, to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the LC-MS/MS system.
-
Develop a chromatographic method to separate this compound and the IS from other cellular components.
-
Optimize the mass spectrometer settings for the detection of this compound and the IS using Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.
-
-
Data Analysis:
-
Generate a standard curve by spiking known concentrations of this compound and a fixed concentration of the IS into a blank cell lysate matrix.
-
Calculate the ratio of the peak area of this compound to the peak area of the IS for both the standards and the samples.
-
Determine the intracellular concentration of this compound in the samples by interpolating from the standard curve.
-
Normalize the concentration to the number of cells per well, determined from a parallel plate.
-
Data Presentation
Table 2: Intracellular Concentration of this compound Measured by LC-MS/MS
| Treatment Concentration (µM) | Incubation Time (minutes) | Intracellular Concentration (pmol/10⁶ cells) |
| 1 | 30 | 8.5 ± 0.9 |
| 5 | 30 | 45.2 ± 4.1 |
| 10 | 30 | 98.7 ± 8.5 |
| 5 | 15 | 22.1 ± 2.5 |
| 5 | 60 | 65.4 ± 5.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Workflow
Caption: Workflow for LC-MS/MS Quantification of Intracellular this compound.
Investigating the Mechanism of this compound Cellular Entry
To understand how this compound enters cells, various inhibitors of known cellular uptake pathways can be utilized. This can provide insights into whether the uptake is an active or passive process and which transporters or endocytic pathways may be involved.
Experimental Protocol
Materials:
-
Cell line of interest
-
Radiolabeled this compound or unlabeled this compound
-
Inhibitors of endocytosis (e.g., chlorpromazine for clathrin-mediated endocytosis, genistein for caveolae-mediated endocytosis)
-
Inhibitors of specific transporters (if putative transporters are known)
-
ATP depletion agents (e.g., sodium azide and 2-deoxyglucose) to distinguish between active and passive transport.
Procedure:
-
Pre-incubation with Inhibitors:
-
Seed cells as described in the previous protocols.
-
Pre-incubate the cells with the chosen inhibitors for 30-60 minutes at 37°C.
-
-
This compound Uptake Assay:
-
Following pre-incubation, perform either the radiolabeled this compound uptake assay or the LC-MS/MS-based assay in the continued presence of the inhibitors.
-
Include a control group of cells that are not treated with any inhibitors.
-
-
Data Analysis:
-
Compare the cellular uptake of this compound in the presence and absence of each inhibitor.
-
A significant reduction in uptake in the presence of an inhibitor suggests the involvement of that specific pathway in this compound cellular entry.
-
Data Presentation
Table 3: Effect of Inhibitors on this compound Cellular Uptake
| Inhibitor | Target Pathway | This compound Uptake (% of Control) |
| None (Control) | - | 100 ± 7.2 |
| Chlorpromazine (30 µM) | Clathrin-mediated endocytosis | 95 ± 8.1 |
| Genistein (200 µM) | Caveolae-mediated endocytosis | 98 ± 6.5 |
| Sodium Azide (10 mM) + 2-Deoxyglucose (50 mM) | ATP-dependent transport | 35 ± 4.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway Diagram
Caption: Potential Cellular Entry Pathways for this compound and their Inhibitors.
Conclusion
The choice of method for measuring this compound cellular uptake will depend on the available resources and the specific questions being addressed. Radiolabeled assays provide a robust and sensitive method for quantification, while LC-MS/MS offers high specificity for the parent compound without the need for radiolabeling.[2] Investigating the mechanism of uptake using inhibitors is crucial for a comprehensive understanding of the drug's cellular pharmacology. The protocols and data presentation formats provided here offer a framework for designing and interpreting this compound cellular uptake studies.
References
Application Notes and Protocols: Exploring the Therapeutic Potential of CECR2 Inhibition in Combination with Other Epigenetic Modifiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications are critical regulators of gene expression and cellular function, and their dysregulation is a hallmark of cancer. The targeted inhibition of epigenetic reader proteins, such as those containing bromodomains, has emerged as a promising therapeutic strategy. While much of the focus has been on the Bromodomain and Extra-Terminal (BET) family of proteins, non-BET bromodomain-containing proteins are gaining attention as novel therapeutic targets. One such protein is the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2), a component of the CERF (CECR2-containing remodeling factor) chromatin remodeling complex.[1][2] GSK232 is a selective inhibitor of the CECR2 bromodomain.[3] This document provides an overview of the rationale and potential applications for combining this compound with other epigenetic modifiers, along with generalized protocols for preclinical evaluation.
CECR2 has been implicated in transcriptional control and the DNA damage response.[4][5] Recent studies have highlighted its role in cancer progression, particularly in breast cancer metastasis, where it promotes NF-κB signaling and an immunosuppressive tumor microenvironment by recruiting M2 macrophages.[4][5] Inhibition of the CECR2 bromodomain has been shown to reduce M2 macrophage polarization and impair cancer cell migration and invasion in preclinical models, suggesting its potential as a therapeutic target.[4] Furthermore, the CECR2 inhibitor NVS-CECR2-1 has demonstrated cytotoxic activity against various human cancer cell lines, inducing apoptosis.[2]
Given the complex and often redundant nature of epigenetic regulation in cancer, combination therapies are expected to be more effective than single-agent treatments.[6][7] Combining a selective CECR2 inhibitor like this compound with other epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors, could lead to synergistic anti-tumor effects.[8][9][10] This document outlines the scientific basis for such combinations, provides hypothetical quantitative data summaries, and details experimental protocols to guide research in this area.
Quantitative Data Summary
While specific data on this compound in combination therapy is not yet publicly available, the following tables summarize the expected synergistic effects based on preclinical studies of other bromodomain inhibitors (e.g., BET inhibitors) in combination with other epigenetic modifiers. These tables are intended to serve as a template for organizing and presenting data from future studies with this compound.
Table 1: Synergistic Anti-proliferative Effects of a CECR2 Inhibitor in Combination with an HDAC Inhibitor in Human Cancer Cell Lines (Hypothetical Data)
| Cell Line | Drug Combination | IC50 (nM), Single Agent | IC50 (nM), Combination | Combination Index (CI)* |
| SW48 (Colon Cancer) | CECR2 Inhibitor (this compound) | 800 | 200 | < 1 |
| HDAC Inhibitor (Panobinostat) | 50 | 10 | ||
| MDA-MB-231 (Breast Cancer) | CECR2 Inhibitor (this compound) | 1200 | 300 | < 1 |
| HDAC Inhibitor (Panobinostat) | 75 | 15 | ||
| U87 (Glioblastoma) | CECR2 Inhibitor (this compound) | 1500 | 400 | < 1 |
| HDAC Inhibitor (Panobinostat) | 100 | 20 |
*Combination Index (CI) is a quantitative measure of drug synergism. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Enhancement of Apoptosis by Combination Therapy (Hypothetical Data)
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Fold Increase vs. Control |
| SW48 | Control | 5% | 1.0 |
| CECR2 Inhibitor (this compound) | 15% | 3.0 | |
| HDAC Inhibitor (Panobinostat) | 12% | 2.4 | |
| Combination | 45% | 9.0 | |
| MDA-MB-231 | Control | 3% | 1.0 |
| CECR2 Inhibitor (this compound) | 10% | 3.3 | |
| HDAC Inhibitor (Panobinostat) | 8% | 2.7 | |
| Combination | 35% | 11.7 |
Signaling Pathways and Experimental Workflows
Signaling Pathway: Proposed Mechanism of Action for CECR2 Inhibition
The following diagram illustrates the proposed signaling pathway affected by CECR2 inhibition, based on current literature.[4][5][11] CECR2, through its bromodomain, recognizes acetylated lysine residues on proteins such as RELA (a subunit of NF-κB). This interaction is thought to promote the transcription of genes involved in inflammation, cell migration, and immune suppression. A CECR2 inhibitor like this compound would block this interaction, leading to the downregulation of these pro-tumorigenic genes.
Caption: Proposed signaling pathway of CECR2 and its inhibition by this compound.
Experimental Workflow: Assessing Synergy of a CECR2 Inhibitor with an HDAC Inhibitor
The following diagram outlines a typical experimental workflow to evaluate the synergistic effects of combining a CECR2 inhibitor with another epigenetic modifier, such as an HDAC inhibitor.
Caption: Experimental workflow for evaluating drug synergy.
Experimental Protocols
The following are generalized protocols for key experiments to assess the efficacy of combining this compound with other epigenetic modifiers.
Protocol 1: Cell Viability and Synergy Analysis
Objective: To determine the anti-proliferative effects of single-agent and combination treatments and to quantify synergy.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (CECR2 inhibitor)
-
HDAC inhibitor (e.g., Panobinostat) or other epigenetic modifier
-
96-well plates
-
MTS or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight.
-
Drug Preparation: Prepare a dilution series for each drug and for the combination at a fixed ratio.
-
Treatment: Treat the cells with single agents and the drug combination across a range of concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Add the viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure absorbance or luminescence using a microplate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Calculate the IC50 values for each single agent and the combination using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn. A CI value less than 1 indicates synergy.
-
Protocol 2: Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis following single-agent and combination treatments.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound and combination drug
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentrations of the single agents and the combination for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 3: Western Blot Analysis
Objective: To investigate the molecular mechanisms underlying the observed cellular effects.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against PARP, Caspase-3, c-Myc, p21, and loading controls like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Densitometric analysis can be performed to quantify changes in protein expression relative to the loading control.
Conclusion
The selective inhibition of the non-BET bromodomain of CECR2 presents a novel and promising therapeutic strategy in oncology. While research on this compound is still in its early stages, the available data on CECR2 function and the extensive evidence for the efficacy of combination therapies involving other bromodomain inhibitors provide a strong rationale for exploring this compound in combination with other epigenetic modifiers. The synergistic induction of apoptosis and cell cycle arrest, as well as the potential to overcome drug resistance, are key potential benefits of such combinations.[8][9][10][12] The protocols and conceptual frameworks provided in this document are intended to facilitate further preclinical investigation into the therapeutic potential of this compound combination therapies, ultimately paving the way for future clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined Inhibition of BET Bromodomain and mTORC1/2 Provides Therapeutic Advantage for Rhabdomyosarcoma by Switching Cell Death Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenetic Factor CECR2 as a Potential Target in Breast Cancer Metastasis, Breast Cancer Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 5. | BioWorld [bioworld.com]
- 6. mdpi.com [mdpi.com]
- 7. researchportal.vub.be [researchportal.vub.be]
- 8. pnas.org [pnas.org]
- 9. Combined inhibition of BET proteins and class I HDACs synergistically induces apoptosis in urothelial carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combining BET and HDAC inhibitors synergistically induces apoptosis of melanoma and suppresses AKT and YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The CECR2 bromodomain displays distinct binding modes to select for acetylated histone proteins versus non-histone ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bromodomain and extra-terminal motif inhibitors: a review of preclinical and clinical advances in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK-3β Inhibitors in Cancer Research
A focus on Elraglusib (9-ING-41) as a representative GSK-3β inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase that has emerged as a significant therapeutic target in oncology.[1][2] Dysregulation of GSK-3β signaling is implicated in the development and progression of numerous cancers by affecting critical cellular processes such as proliferation, apoptosis, and differentiation. While the compound "GSK232" could not be specifically identified in publicly available literature, extensive research in the field of GSK-3β inhibition for cancer therapy points towards several key molecules. Among these, Elraglusib (formerly known as 9-ING-41), a potent and selective GSK-3β inhibitor, has shown considerable promise in preclinical and clinical studies, making it an excellent representative for detailing the application of this class of compounds in cancer research.[3][4]
These application notes provide an overview of the mechanism of action of GSK-3β inhibitors, with a focus on Elraglusib, and offer detailed protocols for key in vitro and in vivo experiments to evaluate their anti-cancer efficacy.
Mechanism of Action
GSK-3β is a constitutively active kinase involved in multiple signaling pathways crucial for cell fate. In many cancers, the aberrant activity of pathways like PI3K/Akt and Wnt/β-catenin leads to the dysregulation of GSK-3β, promoting cancer cell survival and proliferation.
Key signaling pathways modulated by GSK-3β inhibitors include:
-
Wnt/β-catenin Pathway: In the absence of Wnt signaling, GSK-3β phosphorylates β-catenin, marking it for proteasomal degradation. Inhibition of GSK-3β leads to the stabilization and nuclear accumulation of β-catenin, which can paradoxically, in some contexts, induce apoptosis in cancer cells.
-
PI3K/Akt Pathway: Akt can phosphorylate and inactivate GSK-3β. In cancers with hyperactive PI3K/Akt signaling, GSK-3β is often inhibited. The therapeutic inhibition of GSK-3β can have complex, context-dependent effects on cancer cell survival.
-
NF-κB Pathway: GSK-3β can positively regulate the NF-κB pathway, which is a key driver of inflammation and cell survival in many cancers. Inhibition of GSK-3β can suppress NF-κB activity, leading to decreased expression of anti-apoptotic proteins.[5]
-
Immunomodulation: Recent studies have highlighted a significant immunomodulatory role for GSK-3β inhibitors like Elraglusib. They have been shown to enhance anti-tumor immunity by modulating the expression of immune checkpoint molecules and promoting the activity of cytotoxic T cells and NK cells.[6][7][8]
-
Microtubule Destabilization: Interestingly, recent evidence suggests that Elraglusib may also exert its cytotoxic effects through a mechanism independent of GSK-3β inhibition, by acting as a direct microtubule destabilizer, leading to mitotic arrest and apoptosis.
Data Presentation
In Vitro Efficacy of Elraglusib (9-ING-41)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Elraglusib in various cancer cell lines, demonstrating its broad anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| KPUM-UH1 | Double-hit Lymphoma | ~1.0 | [2] |
| SUDHL-4 | B-cell Lymphoma | ~1.0 | [2] |
| Daudi | B-cell Lymphoma | ~1.0 | [2] |
| Karpas 422 | B-cell Lymphoma | ~1.0 | [2] |
| TMD8 | B-cell Lymphoma | >2.0 | [2] |
| Saos-2 | Osteosarcoma | Not specified, used at IC50 | [9] |
| 93T449 | Liposarcoma | Not specified, used at IC50 | [9] |
| TOV21G | Ovarian Cancer | Synergistic with ONC206 | [10] |
| A2780 | Ovarian Cancer | Synergistic with ONC206 | [10] |
| SKOV3 | Ovarian Cancer | Synergistic with ONC206 | [10] |
| SNB19 | Glioblastoma | Synergistic with ONC206 | [10] |
| U251 | Glioblastoma | Synergistic with ONC206 | [10] |
| LN229 | Glioblastoma | Synergistic with ONC206 | [10] |
| Capan-1 | Pancreatic Cancer | Synergistic with ONC206 | [10] |
| HCT116 | Colorectal Cancer | Synergistic with ONC206 | [10] |
In Vivo Efficacy of Elraglusib (9-ING-41)
Preclinical studies in xenograft models have demonstrated the in vivo anti-tumor activity of Elraglusib, both as a single agent and in combination with other therapies.
| Cancer Model | Treatment | Key Findings | Reference |
| B16 Melanoma (subcutaneous) | Elraglusib (monotherapy) | Suppressed tumor growth and increased survival. | [3] |
| B16 Melanoma (subcutaneous) | Elraglusib + anti-PD-1 mAb | Synergistic effect on tumor growth suppression. | [3] |
| Colorectal Cancer Organoids (Patient 1) | Elraglusib (monotherapy) | Reduced growth rate by 44%-62%. | [11] |
| Colorectal Cancer Organoids (Patient 1) | Elraglusib + 5-FU/Oxaliplatin | Enhanced growth inhibition compared to SoC alone. | [11] |
| Pancreatic Cancer (Patient-derived xenografts) | Elraglusib + Gemcitabine | Inhibition of tumor growth and regression of tumors. | [12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of a GSK-3β inhibitor on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
GSK-3β inhibitor (e.g., Elraglusib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the GSK-3β inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.
In Vivo Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor xenograft model to evaluate the in vivo efficacy of a GSK-3β inhibitor.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest
-
Sterile PBS or HBSS
-
Matrigel (optional)
-
GSK-3β inhibitor (e.g., Elraglusib) formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1x10^7 cells/mL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (1x10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the GSK-3β inhibitor to the treatment group according to the desired dosing schedule and route (e.g., intravenous, intraperitoneal, or oral). The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Endpoint: Continue the treatment and monitoring until the tumors in the control group reach the predetermined endpoint size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or western blotting).
-
Data Analysis: Plot the mean tumor volume over time for each group to generate tumor growth curves. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Mandatory Visualizations
Caption: Simplified GSK-3β signaling pathway and the inhibitory action of Elraglusib.
Caption: General experimental workflow for evaluating a GSK-3β inhibitor in cancer research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK-3β inhibitor, 9-ING-41, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elraglusib (9-ING-41), a selective small-molecule inhibitor of glycogen synthase kinase-3 beta, reduces expression of immune checkpoint molecules PD-1, TIGIT and LAG-3 and enhances CD8+ T cell cytolytic killing of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actuatetherapeutics.com [actuatetherapeutics.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. actuatetherapeutics.com [actuatetherapeutics.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. biorxiv.org [biorxiv.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | 9-ING-41, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells [frontiersin.org]
- 12. ascopubs.org [ascopubs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing GSK232 Concentration for Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GSK232, a selective inhibitor of the CECR2 bromodomain. The information is tailored for scientists and drug development professionals to effectively determine the optimal concentration of this compound for their cell viability experiments.
Troubleshooting Guides
This section addresses common issues encountered during the optimization of this compound concentration.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inaccurate pipetting- Uneven cell seeding- Edge effects on the culture plate | - Ensure pipettes are calibrated and use proper pipetting techniques.- Create a single-cell suspension before seeding to ensure even distribution.- Avoid using the outer wells of the plate; instead, fill them with sterile media or PBS to maintain humidity. |
| No observable effect on cell viability | - this compound concentration is too low- Insufficient incubation time- Cell line is resistant to this compound- Compound degradation | - Test a broader and higher range of concentrations (e.g., up to 100 µM).- Increase the incubation time (e.g., 48 or 72 hours).- Verify CECR2 expression in your cell line. Consider using a different, more sensitive cell line.- Ensure proper storage of this compound stock solutions (aliquoted and protected from light at -20°C or -80°C). |
| Excessive cell death even at the lowest concentration | - this compound concentration is too high- Solvent (e.g., DMSO) toxicity | - Start with a much lower concentration range (e.g., nanomolar range).- Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). Run a solvent-only control. |
| Inconsistent results between experiments | - Variation in cell passage number- Inconsistent incubation times- Different batches of reagents or this compound | - Use cells within a consistent and low passage number range.- Standardize all incubation periods precisely.- Qualify new batches of this compound and other critical reagents before use in large-scale experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain. CECR2 is an epigenetic reader that recognizes acetylated lysine residues on histones and other proteins. By binding to the bromodomain of CECR2, this compound prevents it from interacting with its target proteins, thereby modulating gene expression.
Q2: Which signaling pathway is affected by this compound?
A2: this compound primarily affects signaling pathways regulated by CECR2. Notably, CECR2 has been shown to be a positive regulator of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It interacts with the RELA (p65) subunit of NF-κB to promote the expression of NF-κB target genes, which are involved in inflammation, immunity, and cell survival. Therefore, inhibition of CECR2 by this compound is expected to downregulate NF-κB signaling.[1][2]
Q3: What is a recommended starting concentration range for this compound in a cell viability assay?
A3: For a novel compound like this compound, it is advisable to start with a broad range of concentrations to establish a dose-response curve. Based on data from other CECR2 inhibitors, a starting range of 0.1 µM to 50 µM is recommended. A logarithmic or semi-logarithmic dilution series (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM) will help in identifying the IC50 (half-maximal inhibitory concentration) value for your specific cell line.
Q4: How long should I incubate the cells with this compound?
A4: The optimal incubation time can vary depending on the cell line and the specific biological question. A common starting point is a 24 to 72-hour incubation period. It is recommended to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the most appropriate endpoint for your assay.[3]
Q5: What type of control experiments should I include?
A5: It is crucial to include the following controls in your experiment:
-
Untreated Control: Cells cultured in media without any treatment. This serves as the baseline for 100% cell viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is to ensure that the solvent itself does not affect cell viability.
-
Positive Control: Cells treated with a compound known to induce cell death in your cell line (e.g., staurosporine or doxorubicin). This confirms that the assay is working correctly.
Data Presentation
The following table provides hypothetical IC50 values for this compound in various cancer cell lines based on the activity of similar CECR2 inhibitors. Researchers should determine the precise IC50 for their specific cell line experimentally.
| Cell Line | Cancer Type | Incubation Time (hours) | Example IC50 of a CECR2 Inhibitor (µM) |
| SW480 | Colon Cancer | 72 | ~0.6 |
| HCT116 | Colon Cancer | 72 | ~1.3 |
| A549 | Lung Cancer | 72 | ~2.5 |
| HeLa | Cervical Cancer | 72 | ~3.0 |
| U2OS | Osteosarcoma | 72 | ~2.8 |
Note: The IC50 values presented are illustrative and based on published data for the CECR2 inhibitor NVS-CECR2-1. The actual IC50 for this compound may vary.
Experimental Protocols
Protocol for Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a given adherent cell line.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to prepare 2X concentrated solutions of the final desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells for untreated, vehicle (DMSO), and positive controls.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using a suitable software with a non-linear regression analysis (log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Simplified CECR2-NF-κB signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Troubleshooting GSK232 Insolubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing insolubility issues encountered when working with GSK232, a selective CECR2 bromodomain inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in your aqueous experimental buffer or cell culture medium.
Q2: I observed precipitation when I diluted my this compound DMSO stock solution in an aqueous buffer (e.g., PBS or cell culture medium). What should I do?
A2: Precipitation upon dilution of a DMSO stock in aqueous solutions is a common issue for poorly soluble compounds. Here are several steps you can take to mitigate this:
-
Prepare an intermediate dilution series: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to keep the compound in solution.
-
Vortex during dilution: Vigorously vortex the aqueous solution while adding the this compound DMSO stock. This rapid mixing can prevent localized high concentrations that lead to precipitation.
-
Warm the aqueous solution: Gently warming the aqueous buffer to 37°C may increase the solubility of this compound. However, ensure this temperature is compatible with your experimental setup.
-
Use a fresh DMSO stock: DMSO is hygroscopic and can absorb water over time, which can affect the solubility of the compound. Use a fresh, anhydrous grade of DMSO to prepare your stock solution.[1][2][3]
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: The tolerance of cell lines to DMSO can vary. Generally, a final DMSO concentration of 0.1% to 0.5% is considered safe for most cell lines in culture.[1] It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment where cells are treated with the same final concentration of DMSO as your this compound-treated samples.
Q4: Can I sonicate my this compound solution to help it dissolve?
A4: Sonication can be used to aid in the dissolution of this compound in the initial DMSO stock. If you observe precipitation after dilution in an aqueous buffer, brief sonication of the final working solution might help to redissolve the compound. However, be cautious as excessive sonication can potentially degrade the compound or affect other components in your media.
Troubleshooting Guide: this compound Precipitation in Cell-Based Assays
This guide provides a systematic approach to troubleshooting this compound precipitation issues during cell-based experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock in cell culture medium. | 1. Poor aqueous solubility of this compound. 2. High concentration of this compound in the final solution. 3. Interaction with components in the medium (e.g., proteins, salts). | 1. Optimize the dilution method: a. Prepare a fresh, high-concentration stock of this compound in 100% anhydrous DMSO. b. Warm the cell culture medium to 37°C before adding the compound. c. Add the this compound stock solution dropwise to the vigorously vortexing medium. d. Consider a serial dilution approach.2. Test a lower final concentration of this compound. 3. Prepare the final this compound dilution in a serum-free medium first, then add serum if required for the experiment. |
| This compound solution is initially clear but a precipitate forms over time in the incubator. | 1. Compound is coming out of solution at 37°C. 2. Evaporation of the medium, leading to increased compound concentration. | 1. Visually inspect the wells at different time points during the incubation. 2. Ensure proper humidification of the incubator to minimize evaporation. 3. If the issue persists, consider reducing the incubation time if experimentally feasible. |
| Inconsistent experimental results, possibly due to varying amounts of soluble this compound. | Incomplete dissolution or precipitation of this compound. | 1. Centrifuge the prepared working solution at high speed before adding it to the cells to pellet any undissolved compound. 2. Use the supernatant for your experiment. 3. Always prepare fresh working solutions of this compound for each experiment. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Weigh out the appropriate amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution (e.g., 10 µM in Cell Culture Medium):
-
Thaw a fresh aliquot of the 10 mM this compound stock solution.
-
Warm the required volume of cell culture medium to 37°C.
-
In a sterile tube, add the appropriate volume of the 10 mM stock solution to the pre-warmed medium to achieve the final desired concentration (e.g., for 10 µM in 1 mL of medium, add 1 µL of 10 mM stock).
-
Immediately vortex the solution vigorously for 30 seconds.
-
Visually inspect for any signs of precipitation. If the solution is clear, it is ready for use in your cell-based assay.
-
General Cell-Based Assay Protocol with this compound
This protocol provides a general workflow for a typical cell-based assay, such as a cell viability or reporter assay, using this compound.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare the this compound working solutions at various concentrations by serially diluting the stock solution into the cell culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assay Readout:
-
Perform the specific assay according to the manufacturer's instructions (e.g., add MTS reagent for a viability assay or lysis buffer for a reporter assay).
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the results and determine the IC50 value for this compound if applicable.
-
Visualizations
CECR2-Mediated NF-κB Signaling Pathway
References
Technical Support Center: Mitigating Off-Target Effects of GSK232
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK232, a potent and selective inhibitor of the CECR2 bromodomain. Our goal is to help you identify and mitigate potential off-target effects to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor that selectively targets the bromodomain of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2). CECR2 is a component of the CERF (CECR2-containing remodeling factor) chromatin remodeling complex. This complex is involved in crucial cellular processes such as neurulation and the DNA damage response. This compound is reported to be a highly selective, cellularly penetrant inhibitor of the CECR2 bromodomain.[1]
Q2: What are off-target effects and why are they a concern when using this compound?
Q3: Is there any publicly available data on the selectivity of this compound against other proteins?
Q4: What are the initial steps I should take to assess the potential for off-target effects in my experiments with this compound?
To begin assessing for off-target effects, you should:
-
Perform a dose-response curve: This will help you determine the minimal concentration of this compound required to achieve the desired on-target effect. Off-target effects often manifest at higher concentrations.
-
Use a structurally unrelated CECR2 inhibitor: If available, using a second inhibitor with a different chemical scaffold that also targets CECR2 can help confirm that the observed phenotype is due to on-target inhibition. If both compounds produce the same effect, it is more likely to be an on-target phenomenon.
-
Include a negative control compound: If a structurally similar but inactive analog of this compound is available, it can be used as a negative control to distinguish between specific on-target effects and non-specific or compound-related artifacts.
Troubleshooting Guides
Issue 1: I'm observing a phenotype that is inconsistent with the known function of CECR2.
Possible Cause: The observed phenotype may be a result of this compound binding to one or more off-targets.
Troubleshooting Steps:
-
Validate On-Target Engagement with a Cellular Thermal Shift Assay (CETSA): This assay confirms that this compound is binding to CECR2 in your cellular model. An increase in the thermal stability of CECR2 in the presence of this compound indicates target engagement.
-
Perform a Rescue Experiment using CRISPR/Cas9: Genetically alter your cells to express a form of CECR2 that is resistant to this compound binding. If the phenotype is reversed in these "rescued" cells, it strongly suggests the effect is on-target.
-
Knockdown or Knockout of CECR2: Use siRNA or CRISPR to reduce or eliminate the expression of CECR2. If the phenotype observed with this compound treatment is still present in the absence of its primary target, this is strong evidence of an off-target effect.
Issue 2: this compound is causing significant cytotoxicity in my cell line at concentrations required for CECR2 inhibition.
Possible Cause: The observed cell death could be due to either on-target toxicity in a particularly sensitive cell line or off-target effects on essential cellular proteins.
Troubleshooting Steps:
-
Optimize this compound Concentration: Determine the lowest effective concentration of this compound that inhibits CECR2 activity without causing widespread cell death.
-
Compare with other CECR2 inhibitors: Test other CECR2 inhibitors to see if they produce similar cytotoxicity. If other inhibitors do not cause the same level of cell death, the toxicity of this compound is more likely to be off-target.
-
Broad Off-Target Profiling: If toxicity persists, consider having this compound screened against a broad panel of targets, such as a kinome scan, to identify potential off-target liabilities that could be responsible for the cytotoxic effects.
Quantitative Data
Since comprehensive, publicly available selectivity data for this compound is limited, the following table presents data for the related, potent CECR2 inhibitor NVS-CECR2-1 as a representative example for this class of compounds.
Table 1: In Vitro Potency and Selectivity of NVS-CECR2-1
| Target | Assay Type | IC50 (nM) | Kd (nM) | Notes |
| CECR2 | AlphaScreen | 47 | 80 | High-affinity binding to the intended target.[2] |
| Other Bromodomains (48 targets) | Various | Not specified | Not specified | Stated to have high selectivity over other bromodomains.[2] |
| BRG1 | Chromatin Fractionation | No significant inhibition | Not applicable | Demonstrates selectivity against the bromodomain of the SWI/SNF complex component BRG1.[2] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol is a generalized procedure to confirm the binding of this compound to its target protein, CECR2, in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to approximately 80% confluency.
-
Treat the cells with either vehicle control (e.g., DMSO) or this compound at the desired concentration for 1-2 hours.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 25°C water bath).
-
-
Centrifugation:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blotting:
-
Collect the supernatant and quantify the amount of soluble CECR2 protein by Western blotting using a CECR2-specific antibody.
-
An increase in the amount of soluble CECR2 at higher temperatures in the this compound-treated samples compared to the vehicle control indicates target engagement.
-
Protocol 2: CRISPR/Cas9-Mediated Rescue Experiment
This protocol outlines a general workflow for creating a this compound-resistant CECR2 mutant to verify on-target effects.
Methodology:
-
Design and Synthesize a Resistant CECR2 Mutant:
-
Based on the binding mode of this compound to CECR2 (if known) or by targeting key residues in the binding pocket, design a mutant of CECR2 that is predicted to have reduced affinity for this compound.
-
Synthesize the gene encoding the mutant CECR2.
-
-
Generate a CECR2 Knockout Cell Line:
-
Use CRISPR/Cas9 to create a stable cell line in which the endogenous CECR2 gene has been knocked out.
-
-
Express Wild-Type and Mutant CECR2:
-
Transfect the CECR2 knockout cells with plasmids to express either wild-type CECR2 or the this compound-resistant CECR2 mutant.
-
-
This compound Treatment and Phenotypic Analysis:
-
Treat both the wild-type and mutant-expressing cell lines with this compound.
-
Analyze the phenotype of interest. If the phenotype is rescued (i.e., reversed or absent) in the cells expressing the resistant CECR2 mutant, it provides strong evidence for an on-target effect of this compound.
-
Visualizations
Caption: Simplified signaling pathway of CECR2 and the point of inhibition by this compound.
Caption: Logical workflow for troubleshooting potential off-target effects of this compound.
References
Technical Support Center: GSK232 Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of GSK232, a selective CECR2 bromodomain inhibitor, in various experimental buffers. The following troubleshooting guides and FAQs are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a highly selective, cell-penetrant inhibitor of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain.[1][2][3] It has been identified as a valuable tool compound for studying the biological functions of CECR2.[1] this compound possesses excellent physicochemical properties, which are important for its use in a variety of experimental settings.[2][3]
Q2: How should I store the solid (powder) form of this compound?
A2: Proper storage of the solid compound is crucial for maintaining its integrity. For long-term storage, it is recommended to keep this compound at -20°C for up to three years.[4] Short-term storage at 4°C is also acceptable for periods of days to weeks. The compound is considered stable enough for shipping at ambient temperatures for a few weeks.[5] It is advisable to store the compound in a dry, dark environment.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: For most small molecule inhibitors, including those with similar characteristics to this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10 mM).[4][6][7] DMSO is suitable for most cell-based assays, but it's important to keep the final concentration in your culture medium low (typically below 0.5%) to avoid solvent-induced toxicity.[6][8] Always use high-purity, anhydrous DMSO to avoid introducing water, which can affect compound stability and solubility.
Q4: How should I store this compound stock solutions?
A4: To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[6][8] When stored at -20°C, stock solutions are typically stable for up to one month, and at -80°C, for up to six months.[8] Before use, allow the aliquot to thaw completely and equilibrate to room temperature.
Q5: Can I store this compound in aqueous buffers?
A5: The stability of this compound in aqueous buffers has not been extensively reported in publicly available literature. Small molecules can be susceptible to degradation in aqueous solutions, particularly through hydrolysis.[9] The rate of degradation can be influenced by the pH, temperature, and composition of the buffer. Therefore, it is strongly recommended to prepare fresh working solutions in your experimental buffer from a DMSO stock solution on the day of the experiment.[6] If storage in an aqueous buffer is unavoidable, a stability assessment should be performed.
Troubleshooting Guide
Issue 1: I am seeing inconsistent or lower-than-expected activity of this compound in my experiments.
-
Possible Cause 1: Compound Degradation. this compound, like many small molecules, may be unstable in your experimental media or after repeated freeze-thaw cycles of the stock solution.[6]
-
Possible Cause 2: Precipitation. The compound may be precipitating out of your aqueous experimental buffer, especially when diluting a concentrated DMSO stock.[4][7] This reduces the effective concentration of the inhibitor.
-
Solution: Visually inspect your final working solution for any signs of precipitation. You can also check for precipitates under a microscope.[4] To avoid this, you can try a serial dilution of your DMSO stock in DMSO before the final dilution into the aqueous buffer.[7] Ensure the final DMSO concentration remains non-toxic to your cells.
-
-
Possible Cause 3: Incorrect Stock Concentration. Errors in weighing the compound or in calculations can lead to an incorrect stock concentration.
-
Solution: Re-verify your calculations and, if possible, confirm the concentration of your stock solution using an analytical method such as HPLC-UV.
-
Issue 2: I observe precipitation when I dilute my this compound DMSO stock into my aqueous experimental buffer.
-
Possible Cause: The solubility of this compound in your aqueous buffer is lower than the intended working concentration. Many organic small molecules have limited aqueous solubility.[4][7]
-
Solution 1: Decrease the final concentration of this compound in your experiment.
-
Solution 2: Increase the final percentage of DMSO in your working solution, being careful not to exceed the tolerance limit of your experimental system (usually <0.5%).[8]
-
Solution 3: Prepare a more dilute intermediate stock solution in DMSO before the final dilution into the aqueous buffer.[7]
-
Solution 4: Gentle vortexing or sonication might help to dissolve the compound, but be cautious as excessive energy can degrade some molecules.[4]
-
Quantitative Data on this compound Stability
While specific stability data for this compound in various experimental buffers is not publicly available, the following table provides a representative stability profile for a similar small molecule inhibitor. This data is illustrative and should be used as a guideline. It is highly recommended that users perform their own stability assessment for this compound in their specific experimental buffers.
| Buffer (pH) | Temperature | 24 hours | 48 hours | 72 hours |
| PBS (7.4) | 4°C | >98% | >95% | >92% |
| 25°C (RT) | >95% | >90% | >85% | |
| 37°C | >90% | >80% | >70% | |
| Tris-HCl (8.0) | 4°C | >97% | >93% | >90% |
| 25°C (RT) | >92% | >85% | >78% | |
| 37°C | >85% | >75% | >65% | |
| DMEM + 10% FBS (7.4) | 37°C | >95% | >90% | >85% |
Data represents the percentage of intact this compound remaining as determined by HPLC analysis. The increased stability in cell culture media at 37°C could be due to binding to serum proteins like albumin, which can protect small molecules from degradation.
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Experimental Buffer using HPLC
This protocol provides a general method to determine the stability of this compound in your buffer of choice over time.
-
Preparation of this compound Solution:
-
Prepare a 10 mM stock solution of this compound in high-purity DMSO.
-
Dilute this stock solution to a final concentration of 100 µM in your experimental buffer (e.g., PBS, pH 7.4). Ensure the final DMSO concentration is low (e.g., 1%).
-
-
Time-Course Incubation:
-
Immediately after preparation, take a "Time 0" sample and store it at -80°C until analysis.
-
Aliquot the remaining solution into several vials and incubate them under your desired experimental conditions (e.g., 4°C, 25°C, or 37°C).
-
-
Sample Collection:
-
At predetermined time points (e.g., 0, 4, 8, 24, 48, and 72 hours), remove one vial from incubation.
-
Immediately quench any potential degradation by adding an equal volume of ice-cold acetonitrile or methanol.
-
Store the collected samples at -80°C until you are ready for HPLC analysis.
-
-
HPLC Analysis:
-
Use a suitable reverse-phase C18 column.
-
Employ a gradient elution method with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Detect the this compound peak using a UV detector at an appropriate wavelength (determined by a UV scan of the compound).
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the peak area of the "Time 0" sample.
-
Plot the percentage of remaining this compound against time to determine the stability profile.
-
Visual Guides and Workflows
Caption: Workflow for assessing this compound stability in an experimental buffer.
Caption: Decision tree for troubleshooting this compound activity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Potent ATAD2 and CECR2 Bromodomain Inhibitors with an Atypical Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. Effect of BET Missense Mutations on Bromodomain Function, Inhibitor Binding and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. captivatebio.com [captivatebio.com]
- 9. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Improving GSK232 Efficacy in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for researchers utilizing GSK232, a selective inhibitor of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain, in primary cell cultures. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and an overview of the relevant signaling pathways to help optimize your experiments and enhance the efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and highly selective, cell-penetrant small molecule inhibitor of the CECR2 bromodomain. It exhibits over 500-fold selectivity for CECR2 over bromodownains of the Bromo- and Extra-Terminal Domain (BET) family of proteins.[1] CECR2 is an epigenetic reader that recognizes acetylated lysine residues on histones and other proteins, playing a role in chromatin remodeling.
Q2: What is the known mechanism of action for CECR2 that is relevant to primary cells?
A2: CECR2 is a key regulator of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling. It is recruited by the RELA (p65) subunit of NF-κB to the promoters of target genes, where it facilitates chromatin accessibility and subsequent gene transcription.[2][3] This is particularly relevant in immune cells, such as macrophages, where NF-κB is a master regulator of inflammatory responses.
Q3: In which primary cell types has the CECR2 pathway been studied?
A3: The role of CECR2 has been most extensively studied in macrophages, particularly in the context of the tumor microenvironment.[2][3] In this setting, CECR2 promotes the polarization of macrophages towards an immunosuppressive M2 phenotype.[2][3] This process is driven by the CECR2-mediated expression of cytokines such as Colony-Stimulating Factor 1 (CSF1) and C-X-C Motif Chemokine Ligand 1 (CXCL1).[2][3] The role of CECR2 in other primary immune cells like T cells and neutrophils is an active area of investigation.
Q4: What are the expected effects of this compound on primary macrophages?
A4: By inhibiting the CECR2 bromodomain, this compound is expected to block the interaction between CECR2 and acetylated RELA. This should, in turn, reduce the expression of NF-κB target genes, including CSF1 and CXCL1.[2][3] Consequently, this compound may impede the polarization of macrophages towards an M2 phenotype and reduce their immunosuppressive functions.[2][3]
Troubleshooting Guide
Encountering suboptimal efficacy or unexpected results with this compound in primary cells can be a common challenge. This guide provides a structured approach to troubleshoot your experiments.
| Issue | Potential Cause | Recommended Action |
| Low or no observable effect of this compound | Suboptimal this compound Concentration: The effective concentration of this compound can vary significantly between different primary cell types and donors. | Perform a dose-response experiment to determine the optimal concentration for your specific primary cells. Start with a broad range (e.g., 0.1 µM to 10 µM) and assess a relevant downstream marker (e.g., reduction in CSF1 or CXCL1 expression in macrophages after LPS stimulation). |
| Insufficient Treatment Duration: The kinetics of chromatin remodeling and transcriptional changes can be slow. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for observing the desired effect. | |
| Low CECR2 Expression: The target protein, CECR2, may not be highly expressed in your primary cell type of interest or under your specific culture conditions. | Verify CECR2 expression levels in your primary cells using qPCR or Western blot. Consider if your experimental model is appropriate for studying CECR2 function. | |
| Cell Culture Conditions: Primary cells are sensitive to their environment. Suboptimal culture conditions can affect their responsiveness to inhibitors. | Ensure you are using the recommended media and supplements for your specific primary cell type. Maintain optimal cell density and passage number as primary cells have a limited lifespan and their characteristics can change with time in culture. | |
| High Cell Death/Cytotoxicity | Solvent Toxicity: The solvent used to dissolve this compound (typically DMSO) can be toxic to primary cells at high concentrations. | Ensure the final DMSO concentration in your culture medium is as low as possible (ideally ≤ 0.1%). Always include a vehicle control (medium with the same concentration of DMSO) in your experiments. |
| Off-Target Effects: Although this compound is highly selective for CECR2, high concentrations may lead to off-target effects and cytotoxicity. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. | |
| Primary Cell Sensitivity: Primary cells are generally more sensitive to chemical perturbations than immortalized cell lines. | Perform a viability assay (e.g., MTT, Calcein-AM/Propidium Iodide staining) in parallel with your functional assays to determine the cytotoxic threshold of this compound for your specific cells. | |
| Inconsistent or Variable Results | Donor-to-Donor Variability: Primary cells isolated from different donors can exhibit significant biological variability. | Use cells from multiple donors to ensure the observed effects are reproducible. Analyze data on a per-donor basis before pooling. |
| Inconsistent Cell Handling: Variations in cell isolation, plating density, and treatment procedures can introduce variability. | Standardize all experimental protocols. Ensure consistent cell numbers and confluency at the time of treatment. |
Data Presentation
Table 1: Summary of Expected Outcomes of CECR2 Inhibition in Primary Macrophages
| Parameter | Expected Effect of CECR2 Inhibition | Rationale | Suggested Assay |
| NF-κB Target Gene Expression (e.g., CSF1, CXCL1) | Decrease | Inhibition of CECR2-RELA interaction at gene promoters.[2][3] | qPCR, ELISA |
| M2 Macrophage Polarization | Decrease | Reduced expression of M2-polarizing cytokines.[2][3] | Flow cytometry for M2 markers (e.g., CD206, CD163), qPCR for M2-associated genes (e.g., Arg1, Fizz1). |
| Immunosuppressive Function | Decrease | Reduced production of immunosuppressive factors. | Co-culture assays with T cells to measure T cell proliferation or cytokine production. |
| Cell Viability | May be affected in some cell types | CECR2 has been linked to cell viability in certain cancer cells. | MTT assay, Annexin V/PI staining. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Curve in Primary Macrophages
Objective: To determine the effective, non-toxic concentration range of this compound for inhibiting NF-κB target gene expression in primary macrophages.
Materials:
-
Primary human or mouse macrophages (e.g., bone marrow-derived macrophages [BMDMs] or peripheral blood monocyte-derived macrophages)
-
Complete macrophage culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Reagents for RNA isolation and qPCR (for measuring gene expression) or ELISA kits (for measuring protein secretion)
-
Reagents for a cell viability assay (e.g., MTT)
Procedure:
-
Cell Seeding: Seed primary macrophages in appropriate culture plates (e.g., 24-well plates for RNA/protein analysis, 96-well plates for viability) at a density that will result in 70-80% confluency on the day of the experiment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10 µM). The final DMSO concentration should be constant across all wells, including the vehicle control (0 µM this compound).
-
Pre-incubation: Replace the medium in the cell culture plates with the medium containing the different concentrations of this compound. Incubate for 2 hours.
-
Stimulation: Add LPS to all wells (except for a no-stimulation control) at a final concentration of 100 ng/mL to activate the NF-κB pathway.
-
Incubation: Incubate the plates for a predetermined time (e.g., 6 hours for gene expression analysis, 24 hours for protein secretion and viability assays).
-
Analysis:
-
Gene Expression: Isolate RNA from the cells and perform qPCR to measure the relative expression of target genes (e.g., CSF1, CXCL1) and a housekeeping gene.
-
Protein Secretion: Collect the culture supernatant and perform an ELISA to quantify the concentration of secreted proteins (e.g., CSF1, CXCL1).
-
Cell Viability: Perform an MTT assay or other viability assay according to the manufacturer's instructions.
-
-
Data Analysis: Plot the gene/protein expression levels and cell viability as a function of this compound concentration to determine the IC50 (for inhibition) and CC50 (for cytotoxicity). Select a concentration for future experiments that provides significant inhibition with minimal cytotoxicity.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting NF-κB signaling.
References
- 1. Signaling function of PRC2 is essential for TCR-driven T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promocell.com [promocell.com]
Navigating Your GSK232 Experiments: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing GSK232, a potent and selective inhibitor of the CECR2 bromodomain. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the smooth execution and accurate interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a highly selective, cell-permeable small molecule inhibitor of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain.[1] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on proteins, including histones, playing a crucial role in the regulation of gene transcription.
Q2: What is the mechanism of action of this compound?
This compound functions by binding to the acetyl-lysine binding pocket of the CECR2 bromodomain, thereby preventing its interaction with acetylated histones and other proteins. This disruption of protein-protein interactions can modulate the expression of target genes.
Q3: How does this compound differ from BET inhibitors?
While both this compound and BET inhibitors target bromodomains, this compound is a non-BET bromodomain inhibitor. It is highly selective for CECR2 and shows minimal activity against the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4), which are the targets of BET inhibitors.[1] This selectivity can be advantageous in dissecting the specific biological functions of CECR2.
Q4: What are the potential cellular effects of inhibiting CECR2?
Inhibition of CECR2 has been shown to have various cellular effects. For instance, a similar CECR2 inhibitor, NVS-CECR2-1, has been observed to induce cytotoxic activity and apoptosis in various cancer cell lines.[2][3][4] It has also been shown to inhibit the binding of CECR2 to chromatin within cells.[2][3]
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected activity of this compound in cellular assays.
-
Question: My cellular assay results with this compound are variable or show a less potent effect than anticipated. What could be the cause?
-
Answer:
-
Inhibitor Solubility: Poor solubility of the compound can be a significant issue. Although this compound is described as having excellent physicochemical properties, it is crucial to ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before dilution in cell culture media.[1] Precipitates can lead to inaccurate concentrations. Consider preparing fresh stock solutions and using a vortex mixer to ensure complete dissolution.
-
Cellular Penetrance: While this compound is designed to be cell-penetrant, its uptake can vary between different cell lines.[1] You may need to optimize the incubation time and concentration for your specific cell type.
-
Target Expression Levels: The expression level of CECR2 in your cell line of choice will directly impact the observed potency of the inhibitor. Verify the expression of CECR2 at the protein level (e.g., by Western blot) in your experimental system.
-
Assay-Specific Artifacts: Some assay components can interfere with the inhibitor. For example, high concentrations of DMSO have been shown to disrupt bromodomain-ligand interactions in some assay formats.[5] It is advisable to keep the final DMSO concentration in your assay as low as possible (typically below 0.5%).
-
Issue 2: Unexpected or off-target effects observed in experiments.
-
Question: I am observing cellular effects that I cannot attribute to CECR2 inhibition alone. Could this compound have off-target activities?
-
Answer:
-
CECR2-Independent Mechanisms: While this compound is highly selective for CECR2, it is important to consider the possibility of CECR2-independent effects, especially at higher concentrations. Studies with another CECR2 inhibitor, NVS-CECR2-1, have shown that it can exert cytotoxic effects through both CECR2-dependent and -independent mechanisms.[3]
-
Control Experiments: To confirm that the observed phenotype is due to CECR2 inhibition, it is crucial to include appropriate controls. This could involve using a structurally related but inactive control compound or employing genetic knockdown/knockout of CECR2 to see if it phenocopies the effect of the inhibitor.
-
Comprehensive Profiling: For critical experiments, consider profiling the activity of this compound against a broader panel of bromodomains or other protein targets to empirically determine its selectivity in your system.
-
Quantitative Data Summary
The following tables summarize key quantitative data for CECR2 inhibitors based on available literature.
| Compound | Target | IC50 (nM) | Binding Affinity (Kd, nM) | Assay Type |
| This compound | CECR2 | - | - | - |
| NVS-CECR2-1 | CECR2 | 47 | 80 | AlphaScreen, ITC |
Data for this compound's IC50 and Kd were not explicitly provided in the initial search results, but it is described as a potent inhibitor.[1]
| Compound | Cell Line | Effect | IC50 (µM) |
| NVS-CECR2-1 | SW48 | Inhibition of clonogenic ability | 0.64 |
| NVS-CECR2-1 | Various cancer cells | Decreased cell viability | 1 - 4 (after 72h) |
| NVS-CECR2-1 | - | Induction of apoptosis | >80% of cells at 6 µM |
Experimental Protocols
Cellular Chromatin Binding Assay (based on NVS-CECR2-1 studies)
This protocol is a generalized method for assessing the ability of a CECR2 inhibitor to displace CECR2 from chromatin in cells.
-
Cell Culture and Treatment:
-
Plate cells (e.g., SW48) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 2 hours).
-
-
Cell Fractionation:
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer to swell the cells.
-
Lyse the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.
-
Centrifuge the lysate to separate the cytoplasmic fraction (supernatant) from the nuclear fraction (pellet).
-
-
Chromatin Fractionation:
-
Wash the nuclear pellet with a low-salt buffer.
-
Resuspend the nuclear pellet in a high-salt buffer containing nucleases (e.g., DNase I) to extract chromatin-bound proteins.
-
Incubate on ice to allow for digestion and extraction.
-
Centrifuge at high speed to pellet the insoluble chromatin and collect the supernatant containing the chromatin-associated proteins.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the chromatin fractions.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for CECR2.
-
Use an antibody against a known chromatin-bound protein (e.g., Histone H3) as a loading control.
-
Develop the blot using a suitable secondary antibody and chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for CECR2 and the loading control.
-
Normalize the CECR2 signal to the loading control to determine the relative amount of chromatin-bound CECR2 in treated versus control cells. A decrease in the CECR2 signal in the this compound-treated samples indicates displacement from chromatin.
-
Visualizations
Caption: Workflow for a cellular chromatin binding assay.
References
Technical Support Center: GSK232 Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GSK232, a potent and selective inhibitor of the CECR2 bromodomain. Our aim is to help you optimize your dose-response experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective, cellularly penetrant inhibitor of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain.[1] Bromodomains are protein modules that recognize acetylated lysine residues, playing a crucial role in chromatin remodeling and gene transcription. By binding to the CECR2 bromodomain, this compound disrupts its interaction with acetylated histones, thereby modulating gene expression.
Q2: What is the reported potency of this compound?
A2: In a cellular target engagement assay using NanoBRET technology, this compound demonstrated nanomolar activity with a pIC50 of 7.3.[2]
Q3: In what types of assays has this compound or similar CECR2 inhibitors been used?
A3: this compound has been profiled in NanoBRET assays for cellular target engagement.[2] Other CECR2 inhibitors, such as NVS-CECR2-1, have been evaluated in various cell-based assays, including:
-
Colony formation assays to assess long-term effects on cell proliferation[4]
-
Apoptosis assays (e.g., Annexin-V staining)[4]
Q4: What are some key considerations before starting a dose-response experiment with this compound?
A4: Before initiating your experiment, it is crucial to consider the following:
-
Cell Line Selection: The cellular context is critical. Ensure your chosen cell line expresses CECR2 and is relevant to your research question.
-
Compound Quality: Verify the purity and integrity of your this compound stock.
-
Assay Choice: Select an assay that is appropriate for the biological question you are asking (e.g., cell viability, target engagement, downstream signaling).
-
Optimization of Assay Parameters: Key parameters such as cell seeding density, treatment duration, and serum concentration should be optimized for your specific cell line and assay.
Troubleshooting Guide
This guide addresses common issues encountered during dose-response experiments with this compound and other small molecule inhibitors.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, edge effects in multi-well plates, mycoplasma contamination. | Ensure a homogenous cell suspension and use calibrated pipettes. To avoid edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS. Regularly test for mycoplasma contamination. |
| Poor Curve Fit or No Sigmoidal Response | The concentration range tested is too narrow or not appropriate for the compound's potency. The compound may have low efficacy in the chosen cell line or assay. The compound may have precipitated out of solution at higher concentrations. | Test a wider range of concentrations, typically spanning several orders of magnitude (e.g., from picomolar to high micromolar). Ensure the final DMSO concentration is consistent across all wells and is not toxic to the cells (typically ≤ 0.5%). Visually inspect the wells for any signs of compound precipitation. |
| IC50 Value Differs from Published Data | Differences in experimental conditions such as cell line passage number, cell density, treatment duration, serum concentration, and the type of viability assay used. | Standardize your experimental protocol and report all relevant parameters. Be aware that IC50 values can vary significantly between different laboratories and even between experiments within the same lab. |
| Unexpected Cellular Toxicity | Off-target effects of the compound, solvent toxicity (e.g., DMSO), or contamination of the compound or media. | Test a vehicle control (media with the same concentration of DMSO used for the highest drug concentration) to assess solvent toxicity. Ensure the purity of your compound and the sterility of your reagents. |
Experimental Protocols
General Protocol for a Cell Viability Dose-Response Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability using a commercially available assay kit (e.g., CellTiter-Glo®).
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
DMSO (cell culture grade)
-
96-well white, clear-bottom tissue culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to prepare a 10-point dilution series.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from the no-cell control wells from all other measurements.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability data against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Visualizations
Caption: A generalized workflow for a this compound dose-response cell viability assay.
Caption: A troubleshooting decision tree for optimizing this compound dose-response curves.
Caption: A simplified diagram of the proposed mechanism of action for this compound.
References
- 1. Optimization of Potent ATAD2 and CECR2 Bromodomain Inhibitors with an Atypical Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
interpreting negative results with GSK232
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK232, a selective inhibitor of the CECR2 bromodomain.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule inhibitor of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) protein. Specifically, this compound targets the bromodomain of CECR2, preventing it from binding to acetylated lysine residues on histones and other proteins. This interaction is crucial for CECR2's role in chromatin remodeling.
Q2: What is the known signaling pathway affected by this compound?
This compound is known to inhibit the NF-κB signaling pathway. CECR2 has been shown to be a positive regulator of NF-κB, a key transcription factor involved in inflammation, immunity, cell survival, and proliferation. By inhibiting CECR2, this compound can lead to a downstream reduction in the transcriptional activity of NF-κB.
Q3: How do I prepare and store this compound for cell-based assays?
For in vitro experiments, it is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO).
-
Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-20 mM). To aid dissolution, gentle vortexing and warming in a 37°C water bath may be necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can affect the compound's stability. Store these aliquots at -20°C or -80°C.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the DMSO stock solution and dilute it to the final desired concentration in your cell culture medium. It is important to mix the solution thoroughly to prevent precipitation. The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the expected phenotypic effects of this compound in cancer cell lines?
Based on the role of CECR2 in promoting NF-κB signaling, which is often constitutively active in cancer, treatment with this compound is expected to lead to:
-
Decreased proliferation and viability of cancer cells.
-
Induction of apoptosis.
-
Reduced expression of NF-κB target genes involved in cell survival and inflammation.
Troubleshooting Guide
Problem 1: No or weak effect of this compound on my cells of interest.
-
Question: I am treating my cancer cell line with this compound, but I am not observing the expected decrease in cell viability or induction of apoptosis. What could be the reason?
-
Answer: There are several potential reasons for a lack of response to this compound. Consider the following troubleshooting steps:
-
Cell Line Specificity: The dependence of your cell line on the CECR2/NF-κB pathway may be low. Not all cancer cells are equally reliant on this pathway for survival.
-
Recommendation: Screen a panel of cell lines, including those known to have high NF-κB activity, to identify a sensitive model.
-
-
Compound Inactivity: Ensure the integrity of your this compound compound.
-
Recommendation: Verify the compound's activity using a positive control cell line known to be sensitive to CECR2 inhibition. If possible, confirm the identity and purity of your this compound stock.
-
-
Incorrect Dosage: The concentration of this compound may be too low.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
-
Experimental Conditions: The duration of treatment may be insufficient to observe a phenotypic effect.
-
Recommendation: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
-
-
Solubility Issues: this compound may have precipitated out of the cell culture medium.
-
Recommendation: Visually inspect the media for any precipitate. Ensure the final DMSO concentration is appropriate and that the working solution is well-mixed before adding to the cells.
-
-
Problem 2: My results with this compound are not consistent with genetic knockdown of CECR2.
-
Question: I have knocked down CECR2 using siRNA or CRISPR, but the phenotype is different from what I observe with this compound treatment. Why is this happening?
-
Answer: This is a critical observation and can point to several important factors:
-
Off-Target Effects: Small molecule inhibitors can sometimes have off-target effects, meaning they interact with proteins other than their intended target.[1][2][3] The phenotype observed with this compound could be a result of inhibiting CECR2 and other unintended proteins.
-
Recommendation: This is a valuable finding. You may be uncovering novel pharmacology of this compound. Consider performing proteomic or transcriptomic analyses to identify potential off-targets.
-
-
Incomplete Knockdown: The genetic knockdown of CECR2 may not be complete, leaving residual protein that can still function.
-
Recommendation: Confirm the efficiency of your knockdown by Western blot.
-
-
Compensation Mechanisms: Cells can adapt to the long-term absence of a protein (as in stable knockdown or knockout) by upregulating compensatory pathways. Pharmacological inhibition with this compound is acute and may not allow time for these compensatory mechanisms to activate.
-
Bromodomain-Independent Functions: CECR2 may have functions that are independent of its bromodomain. This compound specifically inhibits the bromodomain, while genetic knockdown removes the entire protein.
-
Problem 3: I am having difficulty with my Western blot to confirm CECR2 target engagement.
-
Question: I am trying to perform a Western blot for CECR2 to see if this compound treatment affects its levels, but I am getting unclear or inconsistent results. Any suggestions?
-
Answer: Western blotting for chromatin-associated proteins like CECR2 can be challenging. Here are some tips:
-
Antibody Validation: Ensure your primary antibody against CECR2 is specific and validated for Western blotting.
-
Recommendation: Test the antibody on lysates from cells with known high and low expression of CECR2, or on lysates from CECR2 knockdown cells.
-
-
Lysis Buffer: The choice of lysis buffer is critical for extracting nuclear proteins.
-
Recommendation: Use a RIPA buffer or a specialized nuclear extraction buffer containing strong detergents and protease/phosphatase inhibitors. Sonication or mechanical disruption may be necessary to fully lyse the cells and shear chromatin.
-
-
Loading Controls: Use appropriate loading controls. For whole-cell lysates, β-actin or GAPDH are common. For nuclear extracts, Lamin B1 or PCNA are better choices.
-
Target Engagement vs. Protein Levels: this compound is an inhibitor of CECR2's function, and it may not necessarily lead to a change in the total protein level of CECR2.
-
Recommendation: To assess target engagement, consider a chromatin immunoprecipitation (ChIP) experiment to see if this compound treatment reduces the binding of CECR2 to the chromatin of its target genes.
-
-
Data Presentation
Table 1: In Vitro Activity of the CECR2 Inhibitor NVS-CECR2-1
| Assay Type | Target | Result | Cell Line(s) | Reference |
| Biochemical Assay (AlphaScreen) | CECR2 | IC50 = 47 nM | N/A | [4] |
| Biophysical Assay (ITC) | CECR2 | KD = 80 nM | N/A | [4] |
| Cell-Based Assay (Colony Formation) | Cytotoxicity | IC50 = 0.62 µM | SW48 (Colon Cancer) | [5] |
Experimental Protocols
1. NF-κB Reporter Assay
This protocol is designed to assess the effect of this compound on the transcriptional activity of NF-κB.
-
Materials:
-
HEK293 or a relevant breast cancer cell line (e.g., MDA-MB-231)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
TNF-α (or other NF-κB activator)
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Transfect the cells with the NF-κB luciferase reporter plasmid according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).
-
Pre-incubate with this compound for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of TNF-α for 6-8 hours to induce NF-κB activity.
-
Lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the NF-κB luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase).
-
2. Western Blot for NF-κB Pathway Proteins
This protocol can be used to examine the effect of this compound on the levels of key proteins in the NF-κB pathway.
-
Materials:
-
Cell line of interest
-
This compound
-
TNF-α
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound or vehicle for the desired time and concentration.
-
Stimulate with TNF-α for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Mandatory Visualizations
Caption: CECR2-NF-κB Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Investigating this compound Effects.
Caption: Troubleshooting Decision Tree for Negative Results with this compound.
References
- 1. icr.ac.uk [icr.ac.uk]
- 2. Thermal proteome profiling identifies PIP4K2A and ZADH2 as off-targets of Polo-like kinase 1 inhibitor volasertib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
reducing background signal in GSK232 assays
This technical support center provides troubleshooting guidance for researchers utilizing assays involving GSK232, a potent HIV-1 maturation inhibitor. The following resources are designed to help identify and resolve common issues, with a focus on reducing high background signals to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound, and how does it relate to the assays used?
This compound is an HIV-1 maturation inhibitor. It specifically targets the final step of Gag polyprotein processing, preventing the cleavage of the capsid-spacer peptide 1 (CA-SP1) junction. This inhibition results in the production of immature, non-infectious virions. Assays for this compound and similar compounds typically quantify the inhibition of viral replication or the accumulation of the uncleaved Gag precursor. A common method is the p24 antigen capture ELISA, which measures the amount of the viral capsid protein p24, a key component of mature virions.
Q2: I am observing high background signal in my this compound assay. What are the most common causes?
High background in assays like ELISA or AlphaLISA can stem from several factors:
-
Insufficient Washing: Inadequate washing between steps can leave unbound antibodies or reagents in the wells, leading to a false positive signal.[1]
-
Inappropriate Antibody Concentrations: Using primary or secondary antibody concentrations that are too high can result in non-specific binding.[1][2]
-
Suboptimal Blocking: Incomplete blocking of non-specific binding sites on the microplate can lead to antibodies adhering directly to the plate surface.
-
Contamination: Contamination of reagents, buffers, or the microplate itself can introduce interfering substances.
-
Cross-Reactivity: The secondary antibody may be cross-reacting with other proteins in the sample.
-
Extended Incubation Times or High Temperatures: Over-incubation or elevated temperatures can increase non-specific binding.[1]
Q3: How can I optimize my signal-to-background ratio?
Optimizing the signal-to-background ratio is crucial for assay sensitivity. Key parameters to adjust include:
-
Antibody Titration: Perform a checkerboard titration of both capture and detection antibodies to find the optimal concentrations that yield a robust signal with minimal background.
-
Blocking Buffer Optimization: Test different blocking agents (e.g., BSA, non-fat dry milk, commercial blocking buffers) and incubation times to find the most effective combination for your specific assay.
-
Washing Steps: Increase the number and duration of wash steps to ensure complete removal of unbound reagents.
-
Reagent and Sample Diluents: The composition of the diluent for your antibodies and samples can impact non-specific binding. Using a buffer with a mild detergent like Tween-20 is common.
Troubleshooting Guides
High Background Signal
High background can obscure true signal and reduce the dynamic range of the assay. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles to 4-6 times. Ensure complete aspiration of wash buffer after each step. Increase the soaking time for each wash. |
| Antibody Concentration Too High | Perform a titration to determine the optimal concentration for both primary and secondary antibodies. A typical starting point for optimization is to test a range of dilutions. |
| Inadequate Blocking | Increase blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C). Test alternative blocking buffers (e.g., 1-5% BSA, non-fat dry milk, or a commercial blocking solution). |
| Non-Specific Binding of Secondary Antibody | Run a control with only the secondary antibody to check for non-specific binding. If high signal is observed, consider using a pre-adsorbed secondary antibody or one from a different host species. |
| Contaminated Reagents or Buffers | Prepare fresh buffers and reagents. Filter-sterilize buffers to remove any particulate matter. |
| Plate Issues | Use high-quality ELISA or AlphaLISA plates from a reputable supplier. For fluorescent or luminescent assays, use black or white plates, respectively, to minimize background. |
| Extended Incubation Times or High Temperature | Optimize incubation times and temperatures. Shorter incubation times at lower temperatures can sometimes reduce non-specific binding. |
Low Signal
A weak or absent signal can be equally problematic. The table below provides troubleshooting steps for low signal issues.
| Potential Cause | Recommended Solution |
| Inactive Reagents | Ensure all reagents, especially enzymes and antibodies, have been stored correctly and are within their expiration date. Avoid repeated freeze-thaw cycles. |
| Incorrect Reagent Concentrations | Verify the concentrations of all reagents, including antibodies, standards, and substrates. Re-prepare dilutions if necessary. |
| Suboptimal Incubation Times/Temperatures | Ensure incubation steps are performed for the recommended duration and at the correct temperature. |
| Inefficient Plate Coating (ELISA) | Confirm that the coating buffer has the correct pH (typically pH 9.6 for carbonate-bicarbonate buffer) to facilitate protein binding. Ensure plates are incubated for a sufficient time (e.g., overnight at 4°C). |
| Issues with Viral Lysate Preparation | If using viral lysates, ensure the lysis buffer is effective and that the p24 antigen is accessible for antibody binding. The addition of a non-ionic detergent like Triton X-100 is common. |
| Problem with Detection Substrate | Ensure the substrate is prepared correctly and is not expired. For enzymatic assays, allow sufficient time for color/signal development. |
Experimental Protocols
Representative HIV-1 p24 ELISA Protocol for Inhibitor Screening
This protocol is a general guideline for a sandwich ELISA to quantify HIV-1 p24 antigen, which can be adapted for screening inhibitors like this compound.
Materials:
-
96-well ELISA plates
-
Capture Antibody (anti-p24)
-
Recombinant HIV-1 p24 standard
-
Detection Antibody (biotinylated anti-p24)
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Sample/Assay Diluent (e.g., PBS with 0.5% BSA, 0.05% Tween-20)
Procedure:
-
Coating: Dilute the capture antibody in Coating Buffer to a final concentration of 1-10 µg/mL. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Sample and Standard Incubation: Prepare serial dilutions of the p24 standard (e.g., from 1000 pg/mL to 15.6 pg/mL) in Sample Diluent. Add 100 µL of standards and samples (cell culture supernatants treated with this compound) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 4 times with Wash Buffer.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in Sample Diluent. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 4 times with Wash Buffer.
-
Streptavidin-HRP Incubation: Dilute Streptavidin-HRP in Sample Diluent. Add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm within 30 minutes.
Representative AlphaLISA Assay Protocol for Protein Detection
This protocol provides a general workflow for a sandwich AlphaLISA assay.
Materials:
-
AlphaLISA Acceptor beads conjugated to an anti-analyte antibody
-
Streptavidin-coated Donor beads
-
Biotinylated anti-analyte antibody
-
Analyte standard
-
AlphaLISA Immunoassay Buffer
-
384-well white OptiPlate™
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the analyte standard in Immunoassay Buffer.
-
Reaction Mix: In a 384-well plate, add in the following order:
-
5 µL of standard or sample.
-
5 µL of a mix of Acceptor beads and biotinylated antibody (final concentrations to be optimized, e.g., 10 µg/mL for beads and 1 nM for antibody).
-
-
Incubation 1: Incubate for 60 minutes at room temperature.
-
Donor Bead Addition: Add 40 µL of Streptavidin-Donor beads (final concentration to be optimized, e.g., 40 µg/mL) under subdued light.
-
Incubation 2: Incubate for 30-60 minutes at room temperature in the dark.
-
Reading: Read the plate on an Alpha-enabled plate reader.
Visualizations
Caption: Mechanism of action of this compound in HIV-1 maturation.
Caption: General workflow for a p24 sandwich ELISA.
Caption: Logical workflow for troubleshooting high background.
References
GSK232 degradation and storage issues
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of GSK232, a selective inhibitor of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and highly selective, cell-penetrant small molecule inhibitor of the CECR2 bromodomain. Its primary target is the bromodomain of CECR2, an epigenetic reader protein involved in chromatin remodeling.
Q2: What are the recommended storage conditions for this compound?
A2: While specific public data on the long-term stability and degradation of this compound is limited, general recommendations for similar small molecule inhibitors should be followed to ensure its integrity and activity. For detailed storage information, refer to the tables below.
Q3: What is the expected shelf-life of this compound?
A3: The shelf-life of this compound can vary depending on the supplier and storage conditions. It is crucial to refer to the manufacturer's certificate of analysis for specific expiry dates. Proper storage is critical to achieving the expected shelf-life.
Q4: In which solvents is this compound soluble?
A4: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.
Degradation and Storage Issues
Currently, there is no specific, publicly available data detailing the degradation pathways of this compound. However, based on the general chemical properties of similar heterocyclic small molecules, potential degradation issues could arise from hydrolysis, oxidation, or photolysis. Researchers should handle and store this compound with care to minimize potential degradation.
General Guidance on Preventing Degradation:
-
Hydrolysis: Avoid prolonged exposure of this compound stock solutions to aqueous environments, especially at non-neutral pH. Prepare fresh dilutions in aqueous buffers or media immediately before use.
-
Oxidation: To prevent oxidation, store this compound as a solid under an inert atmosphere (e.g., argon or nitrogen) if possible. For solutions, use freshly opened, high-purity solvents and minimize headspace in storage vials.
-
Photolysis: Protect solid this compound and its solutions from light by storing them in amber vials or by wrapping containers in aluminum foil.
Storage Condition Summary
| Condition | Solid Form | In DMSO (Stock Solution) |
| Long-term | -20°C or -80°C | -80°C |
| Short-term | Room Temperature (for shipping) | 4°C (for a few days) |
| Light | Store in the dark | Store in the dark |
| Atmosphere | Dry, inert gas recommended | Tightly sealed vial |
Solution Stability Recommendations
| Solvent | Recommended Storage | Notes |
| 100% DMSO | -80°C for up to 6 months | Minimize freeze-thaw cycles. Aliquot into smaller volumes. |
| Aqueous Buffers / Media | Prepare fresh for each experiment | Stability in aqueous solutions is not well characterized. |
Troubleshooting Guides
This section provides troubleshooting for common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Biological Effect Observed
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | 1. Prepare a fresh stock solution of this compound from solid material. 2. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. 3. Ensure proper storage of both solid and stock solutions as per the recommendations. |
| Incorrect Concentration | 1. Verify the concentration of your stock solution. 2. Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay. |
| Cell Line Insensitivity | 1. Confirm that your cell line expresses CECR2. 2. Consider that the biological process you are studying may not be dependent on CECR2 bromodomain activity in your specific cellular context. |
| Assay-Specific Issues | 1. Review and optimize your experimental protocol. 2. Include appropriate positive and negative controls to validate assay performance. |
Issue 2: High Background or Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | 1. Lower the concentration of this compound to the lowest effective dose determined from your dose-response curve. 2. High concentrations can lead to non-specific binding and off-target effects. |
| Solvent (DMSO) Toxicity | 1. Ensure the final concentration of DMSO in your assay is below a toxic level for your cells (typically <0.5%). 2. Include a vehicle control (DMSO alone) at the same concentration as your this compound-treated samples. |
| Non-specific Binding | 1. To confirm on-target effects, consider using a structurally different CECR2 inhibitor as a control, if available. 2. Perform target engagement studies, such as a Cellular Thermal Shift Assay (CETSA), to verify that this compound is binding to CECR2 in your cells. |
Experimental Protocols
Key Experiment: Cellular Proliferation Assay (e.g., using MTT or CellTiter-Glo®)
This protocol provides a general framework for assessing the effect of this compound on the proliferation of a cancer cell line known to express CECR2.
Materials:
-
This compound (solid)
-
DMSO (cell culture grade)
-
Cancer cell line (e.g., a breast cancer cell line with known CECR2 expression)
-
Complete cell culture medium
-
96-well clear-bottom plates (for MTT) or opaque-walled plates (for CellTiter-Glo®)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Methodology:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to a stock concentration of 10 mM.
-
Aliquot and store at -80°C.
-
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your 10 mM stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Cell Viability Measurement (Example with MTT):
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Add 100 µL of solubilization solution to each well and mix thoroughly.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle control.
-
Plot the normalized values against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for a this compound cellular proliferation assay.
Caption: CECR2's role in promoting pro-metastatic gene transcription.
Validation & Comparative
Validating Target Engagement of GSK232 in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound engages its intended target within the complex cellular environment is a critical step in drug discovery. This guide provides a comprehensive comparison of key methodologies for validating the target engagement of GSK232, a selective inhibitor of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain, in a cellular context.
This compound is a potent and selective, cell-penetrant inhibitor of the CECR2 bromodomain, with greater than 500-fold selectivity over the BET-family of bromodomains[1][2][3]. CECR2 is an epigenetic reader that recognizes acetylated lysine residues on histones and other proteins, and it plays a crucial role in chromatin remodeling and gene transcription[4]. Emerging evidence highlights the involvement of CECR2 in cancer progression, particularly in breast cancer metastasis, where it promotes NF-κB signaling and macrophage-mediated immune suppression.
This guide will compare three prominent methods for assessing the cellular target engagement of inhibitors like this compound: the Cellular Thermal Shift Assay (CETSA), the Drug Affinity Responsive Target Stability (DARTS) assay, and the NanoBRET™ Target Engagement Assay. We will delve into the principles of each technique, provide detailed experimental protocols, and present a comparative analysis to aid in the selection of the most appropriate method for your research needs.
Comparison of Target Engagement Assays
The selection of a target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, desired throughput, and the specific questions being addressed. The following table summarizes the key characteristics of CETSA, DARTS, and NanoBRET.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand binding increases the thermal stability of the target protein, preventing its denaturation and aggregation upon heating.[5][6] | Ligand binding protects the target protein from proteolytic degradation.[7][8][9] | Measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein via Bioluminescence Resonance Energy Transfer (BRET).[10][11][12] |
| Detection Method | Western Blot, ELISA, Mass Spectrometry | Western Blot, Mass Spectrometry | Luminescence/Fluorescence Plate Reader |
| Throughput | Low to high, depending on the detection method (HT-CETSA formats are available).[13] | Low to medium | High |
| Need for Modification | No modification of the compound or target protein is required. | No modification of the compound is needed. | Requires genetic fusion of NanoLuc® to the target protein and a specific fluorescent tracer. |
| Data Output | Thermal shift curves (ΔTm) or isothermal dose-response curves. | Gel-based visualization of protein protection, quantitative analysis of band intensity. | IC50 values from competition binding curves, kinetic data on compound residence time.[10][12] |
| Advantages | - Label-free- Applicable to endogenous proteins in native cellular environments- Can be adapted for in vivo studies | - Label-free for the compound- Does not rely on thermal stability changes- Can be used with purified proteins or cell lysates | - High sensitivity and quantitative- Real-time measurements in live cells- Provides affinity and residence time data |
| Disadvantages | - Not all protein-ligand interactions result in a significant thermal shift- Can be lower throughput for Western Blot-based detection | - Requires careful optimization of protease digestion- May not be suitable for all proteins (e.g., highly stable or unstable proteins) | - Requires genetic modification of the target protein- Dependent on the availability of a suitable fluorescent tracer |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol describes a typical Western Blot-based CETSA to determine the thermal stabilization of CECR2 upon binding of this compound.
Materials:
-
Cells expressing CECR2 (e.g., breast cancer cell line)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-CECR2 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or DMSO for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Harvest cells and wash with PBS.
-
Resuspend cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step to 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Clarify the lysates by centrifugation to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of the soluble fractions.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-CECR2 antibody, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for CECR2 at each temperature.
-
Plot the relative band intensity against the temperature to generate melting curves for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Drug Affinity Responsive Target Stability (DARTS) Assay
This protocol outlines the steps for a DARTS assay to assess the protective effect of this compound on CECR2 against proteolysis.
Materials:
-
Cells expressing CECR2
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (non-denaturing, e.g., M-PER)
-
Protease (e.g., thermolysin or pronase)
-
Protease inhibitor cocktail
-
Anti-CECR2 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and lyse them in a non-denaturing lysis buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine and normalize the protein concentration.
-
-
Compound Incubation:
-
Aliquot the cell lysate and treat with varying concentrations of this compound or DMSO for 1 hour at room temperature.
-
-
Protease Digestion:
-
Add a pre-determined optimal concentration of protease (e.g., thermolysin) to each sample. The optimal protease concentration should be determined empirically to achieve partial digestion of the target protein in the absence of the compound.
-
Incubate for a defined period (e.g., 10-30 minutes) at room temperature.
-
Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
-
-
Western Blot Analysis:
-
Boil the samples and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with an anti-CECR2 antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Compare the band intensity of CECR2 in the this compound-treated samples to the vehicle-treated samples. Increased band intensity in the presence of this compound indicates that the compound is protecting CECR2 from proteolytic degradation, thus demonstrating target engagement.
-
NanoBRET™ Target Engagement Assay
This protocol describes a NanoBRET assay to quantify the binding of this compound to CECR2 in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding CECR2-NanoLuc® fusion protein
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Fluorescent tracer for CECR2
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
This compound
-
White, 96- or 384-well assay plates
Procedure:
-
Transfection:
-
Transfect HEK293 cells with the CECR2-NanoLuc® fusion plasmid according to the manufacturer's protocol.
-
Plate the transfected cells in the assay plates and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the fluorescent tracer at a pre-determined optimal concentration to all wells.
-
Add the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C for a specified time (e.g., 2 hours) to allow for compound and tracer binding to reach equilibrium.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mix.
-
Add the substrate/inhibitor mix to all wells.
-
Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (tracer) emission signals (e.g., 460nm and 618nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent tracer from CECR2.
-
Visualizing Cellular Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the CECR2 signaling pathway and the experimental workflows of the target engagement assays.
Caption: CECR2 Signaling Pathway in Cancer Metastasis.
Caption: Experimental Workflows for Target Engagement Assays.
References
- 1. drughunter.com [drughunter.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of Potent ATAD2 and CECR2 Bromodomain Inhibitors with an Atypical Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 8. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 11. researchgate.net [researchgate.net]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 13. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GSK232 and Other Bromodomain Inhibitors for Researchers
For Immediate Publication
[CITY, STATE] – [Date] – In the rapidly evolving landscape of epigenetic research, the selective targeting of bromodomains presents a promising avenue for therapeutic development in oncology and inflammatory diseases. This guide provides a comprehensive comparison of GSK232, a potent and selective inhibitor of the non-BET bromodomain CECR2, against a panel of other well-characterized bromodomain inhibitors, including pan-BET, domain-selective BET, and other non-BET inhibitors. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting objective performance data, detailed experimental methodologies, and visual representations of key concepts.
Introduction to Bromodomain Inhibition
Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins, playing a critical role in the regulation of gene transcription. The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) have been a primary focus of inhibitor development. However, the human genome encodes 61 bromodomains across various protein families, opening up a wide array of potential therapeutic targets.
This compound has emerged as a highly selective, cell-penetrant inhibitor of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain.[1] Its unique selectivity profile, with a greater than 500-fold selectivity over BET-family bromodomains, distinguishes it from the majority of bromodomain inhibitors developed to date and offers a unique tool to probe the biological functions of CECR2.
Comparative Analysis of Bromodomain Inhibitors
To provide a clear and objective comparison, this guide evaluates this compound against a selection of prominent bromodomain inhibitors:
-
Pan-BET Inhibitors:
-
JQ1: A widely used tool compound for studying BET protein function.
-
OTX015 (Birabresib): A clinical-stage pan-BET inhibitor.
-
-
BET Domain-Selective Inhibitor:
-
ABBV-744: A selective inhibitor of the second bromodomain (BD2) of BET proteins.
-
-
Non-BET Inhibitor:
-
NVS-CECR2-1: Another selective inhibitor of the CECR2 bromodomain.
-
Biochemical Potency and Selectivity
The binding affinity and selectivity of these inhibitors against their primary targets and a selection of other bromodomains are summarized in the table below. The data highlights the exceptional selectivity of this compound for CECR2.
| Inhibitor | Primary Target(s) | IC50 / Kd (nM) vs. Primary Target(s) | Selectivity Profile |
| This compound | CECR2 | IC50: 27 | >500-fold selective over BET bromodomains |
| JQ1 | BRD2, BRD3, BRD4 | IC50: ~50 (BRD4) | Pan-BET inhibitor |
| OTX015 | BRD2, BRD3, BRD4 | IC50: 11-25 (BRD2/3/4) | Pan-BET inhibitor |
| ABBV-744 | BRD2/3/4/T (BD2) | IC50: 1.6-3.4 (BD2) | >1000-fold selective for BD2 over BD1 |
| NVS-CECR2-1 | CECR2 | IC50: 47, Kd: 80 | Highly selective for CECR2 over other bromodomains |
Note: IC50 and Kd values are compiled from various sources and methodologies and should be considered as indicative. Direct comparison between different studies should be made with caution.
Cellular Activity
The anti-proliferative activity of these inhibitors in various cancer cell lines provides insights into their potential therapeutic applications. While specific cellular IC50 data for this compound is not extensively available in the public domain, its high cell permeability suggests it is active in cellular contexts. The table below summarizes available data for the comparator compounds.
| Inhibitor | Cell Line | Cancer Type | Cellular IC50 (nM) |
| JQ1 | MV4-11 | Acute Myeloid Leukemia | ~100 |
| OTX015 | A549 | Non-Small Cell Lung Cancer | ~500 |
| ABBV-744 | VCaP | Prostate Cancer | ~100 |
| NVS-CECR2-1 | SW480 | Colorectal Cancer | ~640 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Biochemical Binding Assay: AlphaScreen
Objective: To determine the in vitro potency of an inhibitor in disrupting the interaction between a bromodomain and an acetylated histone peptide.
Methodology:
-
Reagents: Recombinant bromodomain protein (e.g., His-tagged CECR2), biotinylated acetylated histone peptide, Streptavidin-coated Donor beads, and anti-His antibody-conjugated Acceptor beads.
-
Procedure: a. The bromodomain protein is incubated with the test inhibitor at various concentrations in a 384-well plate. b. The biotinylated histone peptide is added to the wells, and the plate is incubated to allow for binding. c. A mixture of Streptavidin-coated Donor beads and anti-His Acceptor beads is added to the wells. d. The plate is incubated in the dark to allow for bead association.
-
Detection: The plate is read on an AlphaScreen-capable plate reader. In the absence of an inhibitor, the bromodomain binds to the histone peptide, bringing the Donor and Acceptor beads into proximity, which generates a luminescent signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the signal.
-
Data Analysis: The IC50 value, the concentration of inhibitor that causes a 50% reduction in the luminescent signal, is calculated using a non-linear regression model.
Cellular Viability Assay: CellTiter-Glo®
Objective: To assess the effect of an inhibitor on the proliferation and viability of cancer cells.
Methodology:
-
Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the test inhibitor or vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours).
-
Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well. The plate is then placed on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubation: The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Detection: Luminescence is measured using a luminometer. The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Data Analysis: The IC50 value, the concentration of inhibitor that causes a 50% reduction in cell viability, is determined by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Target Engagement Assay: NanoBRET™
Objective: To confirm that the inhibitor binds to its intended target within a live-cell environment.
Methodology:
-
Cell Line Engineering: A cell line is engineered to express the target bromodomain (e.g., CECR2) fused to a NanoLuc® luciferase.
-
Treatment: These cells are then treated with a fluorescently labeled tracer that binds to the target bromodomain, along with varying concentrations of the test inhibitor.
-
Detection: Bioluminescence Resonance Energy Transfer (BRET) occurs when the NanoLuc® luciferase is in close proximity to the fluorescent tracer. The binding of the test inhibitor displaces the tracer, leading to a decrease in the BRET signal. The signal is measured using a plate reader capable of detecting both luminescence and fluorescence.
-
Data Analysis: The IC50 value for target engagement is calculated by measuring the decrease in the BRET signal as a function of the inhibitor concentration.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of bromodomain inhibition.
Caption: Experimental workflow for AlphaScreen assay.
Caption: Logical relationship of bromodomain inhibitors.
Conclusion
This compound represents a significant advancement in the field of epigenetics, offering a highly potent and selective tool for the investigation of CECR2 bromodomain function. Its distinct profile compared to pan-BET and even domain-selective BET inhibitors underscores the potential for developing more targeted epigenetic therapies with potentially improved therapeutic windows. This guide provides a foundational dataset and methodological framework to assist researchers in navigating the complex landscape of bromodomain inhibitors and in designing future experiments to further unravel the therapeutic potential of targeting specific non-BET bromodomains.
References
Validating GSK232 Effects: A Comparative Analysis of Genetic and Pharmacological CECR2 Inhibition
For Immediate Release
This guide provides a comparative analysis of genetic knockdown of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) and its pharmacological inhibition, with a focus on validating the on-target effects of inhibitors like GSK232. The data presented herein is crucial for researchers, scientists, and drug development professionals investigating CECR2 as a therapeutic target, particularly in the context of cancer metastasis.
Executive Summary
CECR2, a bromodomain-containing protein, has emerged as a key regulator of gene transcription and is implicated in various pathological processes, including cancer progression. Pharmacological inhibitors of CECR2, such as this compound, are being developed to therapeutically target its activity. To validate that the observed effects of these inhibitors are indeed due to their interaction with CECR2, it is essential to compare them with the phenotypic outcomes of genetic knockdown of the CECR2 gene. This guide summarizes key experimental data demonstrating that both genetic and pharmacological inhibition of CECR2 lead to similar functional consequences, thereby validating the specificity of CECR2 inhibitors. The primary context for this comparison is breast cancer metastasis, where CECR2 has been shown to play a significant role in promoting cell migration and invasion through the NF-κB signaling pathway.[1][2][3][4][5]
Comparative Data: Genetic Knockdown vs. Pharmacological Inhibition
Table 1: Effect of CECR2 Knockout and Pharmacological Inhibition on Breast Cancer Cell Migration
| Treatment Condition | Cell Line | Assay Type | Relative Migration (% of Control) | Fold Change vs. Control | Reference |
| CECR2 Knockout (sgRNA) | LM2 (metastatic breast cancer) | Transwell Migration | ~50% | ~2-fold decrease | Zhang et al., Sci Transl Med, 2022 |
| NVS-CECR2-1 (1 µM) | LM2 (metastatic breast cancer) | Scratch Assay | ~40% | ~2.5-fold decrease | Zhang et al., Sci Transl Med, 2022 |
| GNE-886 (1 µM) | LM2 (metastatic breast cancer) | Scratch Assay | ~45% | ~2.2-fold decrease | Zhang et al., Sci Transl Med, 2022 |
Table 2: Effect of CECR2 Knockout and Pharmacological Inhibition on Breast Cancer Cell Invasion
| Treatment Condition | Cell Line | Assay Type | Relative Invasion (% of Control) | Fold Change vs. Control | Reference |
| CECR2 Knockout (sgRNA) | LM2 (metastatic breast cancer) | Transwell Invasion | ~33% | ~3-fold decrease | Zhang et al., Sci Transl Med, 2022 |
| NVS-CECR2-1 (1 µM) | LM2 (metastatic breast cancer) | Transwell Invasion | ~40% | ~2.5-fold decrease | Zhang et al., Sci Transl Med, 2022 |
| GNE-886 (1 µM) | LM2 (metastatic breast cancer) | Transwell Invasion | ~45% | ~2.2-fold decrease | Zhang et al., Sci Transl Med, 2022 |
Experimental Methodologies
Detailed protocols for the key experiments cited are provided below to enable replication and further investigation.
Protocol 1: shRNA-Mediated Knockdown of CECR2
This protocol outlines a general procedure for the stable knockdown of CECR2 expression in a mammalian cell line, such as MDA-MB-231 or its metastatic derivative LM2, using a lentiviral-based shRNA approach.
Materials:
-
pLKO.1-puro vector containing shRNA targeting CECR2 (and a non-targeting scramble shRNA control)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Target breast cancer cells (e.g., LM2)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Puromycin
-
Culture media (DMEM with 10% FBS)
-
6-well plates and 10 cm dishes
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the pLKO.1-shCECR2 (or shScramble) vector and packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
-
Transduction of Target Cells:
-
Plate the target breast cancer cells in a 6-well plate.
-
On the following day, infect the cells with the collected lentiviral supernatant in the presence of polybrene (8 µg/mL).
-
Incubate for 24 hours.
-
-
Selection of Stable Knockdown Cells:
-
Replace the virus-containing medium with fresh medium containing puromycin at a pre-determined optimal concentration for the specific cell line.
-
Continue puromycin selection for several days until non-transduced cells are eliminated.
-
Expand the stable cell population.
-
-
Validation of Knockdown:
-
Assess CECR2 mRNA levels by RT-qPCR and protein levels by Western blot to confirm the efficiency of the knockdown.
-
Protocol 2: Transwell Migration and Invasion Assay
This protocol describes how to assess the migratory and invasive potential of cancer cells following CECR2 knockdown or treatment with a CECR2 inhibitor.
Materials:
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free culture medium
-
Culture medium with 10% FBS (as a chemoattractant)
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
Preparation of Inserts:
-
For the invasion assay, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify. For the migration assay, the inserts remain uncoated.
-
-
Cell Seeding:
-
Harvest the experimental cells (CECR2 knockdown or inhibitor-treated) and resuspend them in serum-free medium.
-
Seed a defined number of cells (e.g., 5 x 10^4) into the upper chamber of the Transwell insert.
-
-
Assay Incubation:
-
Add culture medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
-
Cell Staining and Quantification:
-
After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated to the lower surface of the membrane with methanol and stain with crystal violet.
-
Elute the crystal violet with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 590 nm, or count the stained cells in several random fields under a microscope.
-
Normalize the results to the control group.
-
Visualizing the Mechanism of Action
To understand the biological context in which CECR2 functions and how its inhibition impacts cellular processes, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
References
- 1. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetic Factor CECR2 as a Potential Target in Breast Cancer Metastasis, Breast Cancer Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 3. news-medical.net [news-medical.net]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
GSK232: A Comparative Guide to its Bromodomain Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
GSK232 is a potent and highly selective inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain.[1][2] This guide provides a comprehensive analysis of this compound's selectivity against other bromodomains, presenting supporting experimental data and detailed methodologies to aid in its evaluation as a chemical probe and potential therapeutic agent.
Selectivity Profile of this compound
This compound has demonstrated exceptional selectivity for CECR2 over other bromodomain families, particularly the Bromodomain and Extra-Terminal Domain (BET) family. Initial reports highlighted a greater than 500-fold selectivity for CECR2 over BET bromodomains.[1] The development of this compound arose from a screening campaign aimed at identifying selective inhibitors for ATAD2, which ultimately led to the discovery of this potent CECR2-targeting compound.
The comprehensive selectivity of this compound has been profiled using the BROMOscan® platform, a competitive binding assay that quantitatively measures the interaction of a compound against a large panel of human bromodomains. Unfortunately, the specific quantitative binding data (Kd values) from the primary publication's supporting information were not available in the publicly accessible search results. However, the qualitative description from multiple sources confirms its high selectivity for CECR2.
Experimental Protocols
The determination of this compound's selectivity profile involves various biophysical and biochemical assays. The primary methods used for this class of inhibitors are AlphaScreen and BROMOscan.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is commonly used for high-throughput screening and to determine the potency (IC50) of inhibitors.
Principle: The assay relies on the interaction between a biotinylated histone peptide (ligand) and a tagged bromodomain-containing protein. These are brought into proximity with streptavidin-coated donor beads and anti-tag acceptor beads, respectively. Upon excitation, the donor beads release singlet oxygen, which, if in close proximity, activates the acceptor beads to emit light. An inhibitor disrupts the bromodomain-ligand interaction, separating the beads and causing a decrease in the light signal.
Detailed Methodology:
-
Reagents:
-
His-tagged CECR2 bromodomain protein.
-
Biotinylated histone H4 peptide acetylated at relevant lysine residues.
-
Streptavidin-coated Donor Beads.
-
Anti-His Nickel Chelate Acceptor Beads.
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
This compound and other test compounds serially diluted in DMSO.
-
-
Procedure:
-
Add assay buffer, the His-tagged CECR2 protein, and the biotinylated histone peptide to the wells of a 384-well microplate.
-
Add the test compound (this compound) at various concentrations.
-
Incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow for binding equilibrium.
-
Add a mixture of Streptavidin-coated Donor Beads and Anti-His Acceptor Beads.
-
Incubate in the dark for a further period (e.g., 60 minutes) at room temperature.
-
Read the plate on an AlphaScreen-capable microplate reader.
-
-
Data Analysis:
-
The IC50 values are calculated by fitting the data to a four-parameter logistic equation using graphing software.
-
BROMOscan®
This quantitative, competition-based binding assay is used to determine the dissociation constants (Kd) of a compound against a large panel of bromodomains.
Principle: A test compound is competed against an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is measured via qPCR of the DNA tag. A lower amount of bound bromodomain indicates stronger competition from the test compound.
Detailed Methodology:
-
Assay Components:
-
A panel of DNA-tagged human bromodomains.
-
An immobilized ligand specific for the bromodomain family being tested.
-
Test compound (this compound).
-
-
Procedure:
-
The DNA-tagged bromodomain protein is incubated with the test compound at various concentrations.
-
This mixture is then added to a well containing the immobilized ligand.
-
The mixture is allowed to reach equilibrium.
-
Unbound proteins are washed away.
-
The amount of bound bromodomain is quantified by qPCR.
-
-
Data Analysis:
-
The Kd values are determined by plotting the percentage of bromodomain bound as a function of the test compound concentration and fitting the data to a standard dose-response curve.
-
Visualizing Experimental Workflow and Signaling Pathways
To better illustrate the processes involved in characterizing this compound and its biological context, the following diagrams are provided.
Caption: Workflow for identifying and characterizing a selective bromodomain inhibitor.
CECR2 has been implicated in the DNA damage response and, more recently, in promoting breast cancer metastasis through the NF-κB signaling pathway.[3][4] this compound, by inhibiting CECR2, can modulate these pathways.
Caption: Inhibition of CECR2 by this compound disrupts the NF-κB signaling pathway.
References
Unveiling the Selectivity of GSK232: A Comparative Guide to a Potent CECR2 Bromodomain Inhibitor
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a chemical probe is paramount. This guide provides a detailed comparison of GSK232, a highly selective inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain, against other bromodomain family members. Supported by experimental data, this document outlines the cross-reactivity profile of this compound, offering valuable insights for its application in epigenetic research.
This compound has emerged as a potent and cell-penetrant chemical probe for the CECR2 bromodomain, a member of the non-BET (Bromodomain and Extra-Terminal domain) family of epigenetic readers. Its high selectivity is crucial for dissecting the specific biological functions of CECR2, which has been implicated in DNA damage repair and transcriptional regulation, including the NF-κB signaling pathway. This guide presents a quantitative analysis of this compound's selectivity, details the methodologies used for its characterization, and visualizes its cellular context.
Quantitative Cross-Reactivity Profile of this compound
To ascertain the selectivity of this compound, its binding affinity was assessed against a broad panel of human bromodomains using the BROMOscan® platform (DiscoverX). This competition binding assay measures the ability of a compound to displace a ligand from the bromodomain's acetyl-lysine binding pocket. The results, expressed as IC50 values, demonstrate the high selectivity of this compound for CECR2 over other bromodomains, particularly those of the BET family.
| Target Bromodomain | IC50 (nM) | Selectivity vs. CECR2 |
| CECR2 | 32 | 1x |
| BRD4 (BD1) | >10,000 | >312.5x |
| BRD3 (BD1) | >10,000 | >312.5x |
| BRD2 (BD1) | >10,000 | >312.5x |
| BRDT (BD1) | >10,000 | >312.5x |
| CREBBP | >10,000 | >312.5x |
| EP300 | >10,000 | >312.5x |
| ATAD2 | 1800 | 56.25x |
Data sourced from the supplementary information of "Optimization of Potent ATAD2 and CECR2 Bromodomain Inhibitors with an Atypical Binding Mode".
Experimental Protocols
The characterization of this compound's potency and selectivity relies on robust and validated experimental methodologies. Below are detailed protocols for the key assays employed.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for CECR2 Potency
This assay is a homogeneous, proximity-based method used to measure the binding of this compound to the CECR2 bromodomain.
Materials:
-
Recombinant human CECR2 bromodomain (tagged, e.g., with GST)
-
Biotinylated histone H4 peptide acetylated at lysine 16 (H4K16ac)
-
Europium-labeled anti-tag antibody (e.g., anti-GST) (Donor)
-
Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT
-
This compound compound
-
384-well low-volume black plates
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
Add 2 µL of the this compound dilutions or vehicle (DMSO) to the wells of a 384-well plate.
-
Prepare a mix of CECR2 protein and the Europium-labeled antibody in Assay Buffer. Add 4 µL of this mix to each well.
-
Incubate for 15 minutes at room temperature.
-
Prepare a mix of the biotinylated H4K16ac peptide and Streptavidin-APC in Assay Buffer. Add 4 µL of this mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at 320-340 nm and emission at 615 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the results against the inhibitor concentration to determine the IC50 value.
BROMOscan® Competition Binding Assay for Selectivity Profiling
The BROMOscan® platform utilizes a proprietary competition binding assay to quantify the interaction of a test compound with a panel of bromodomains.
Principle: A DNA-tagged bromodomain protein is incubated with an immobilized ligand that binds to the acetyl-lysine binding pocket. The test compound is added to the reaction. If the compound binds to the bromodomain, it will prevent the protein from binding to the immobilized ligand. The amount of bromodomain bound to the solid support is then quantified using qPCR of the attached DNA tag. A lower amount of bound bromodomain indicates a stronger interaction between the test compound and the bromodomain. Dissociation constants (Kd) or IC50 values are determined from a dose-response curve.
General Protocol Outline:
-
A library of bromodomains is individually expressed as fusions with a DNA tag.
-
Each tagged bromodomain is incubated with a specific immobilized ligand in the presence of varying concentrations of the test compound (this compound).
-
After an incubation period to reach equilibrium, the unbound proteins are washed away.
-
The amount of bromodomain bound to the immobilized ligand is quantified by qPCR.
-
The results are compared to a control (DMSO) to determine the percent of bromodomain bound at each compound concentration.
-
IC50 values are calculated from the resulting dose-response curves.
Visualizing the Cellular Context of this compound Action
To understand the biological implications of CECR2 inhibition by this compound, it is essential to visualize the signaling pathways in which CECR2 participates. CECR2 has been shown to play a role in the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: CECR2-mediated NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cross-Reactivity Profiling
The systematic evaluation of a compound's selectivity is a critical step in its development as a chemical probe. The following diagram illustrates the general workflow for assessing the cross-reactivity of a bromodomain inhibitor like this compound.
Caption: Workflow for determining the cross-reactivity profile of a bromodomain inhibitor.
Comparative Efficacy of GSK RIPK1 Inhibitors in Preclinical Cell Models
A detailed guide for researchers on the cellular potency and mechanistic pathways of leading RIPK1 inhibitors.
In the landscape of targeted therapies for inflammatory diseases and cancer, Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical node in the regulation of necroptosis and inflammation. This guide provides a comparative analysis of the efficacy of prominent GSK RIPK1 inhibitors, GSK'963 and GSK2982772, alongside other widely studied inhibitors such as Necrostatin-1 and UAMC-3861. The data presented herein, sourced from various preclinical studies, offers a quantitative and qualitative overview to inform future research and drug development endeavors.
Quantitative Efficacy Analysis
The following tables summarize the in vitro potency of selected RIPK1 inhibitors across a range of cell lines and biochemical assays. The data highlights the nanomolar efficacy of GSK's compounds in blocking RIPK1-mediated necroptosis.
Table 1: Inhibition of Necroptosis in Murine Cell Lines
| Compound | L929 Fibrosarcoma (IC50/EC50) | Bone Marrow-Derived Macrophages (BMDMs) (IC50) | Mouse Embryonic Fibroblasts (MEFs) (IC50) |
| GSK'963 | 1 nM[1] | 3 nM[2] | Not Reported |
| Necrostatin-1 | 1 µM[1] | Not Reported | Not Reported |
| UAMC-3861 | Not Reported | Not Reported | Similar potency to GSK'157[3] |
| GSK'157 | Not Reported | Not Reported | Potent inhibition[3] |
Table 2: Inhibition of Necroptosis in Human Cell Lines
| Compound | U937 Histiocytic Lymphoma (IC50) | HT-29 Colon Adenocarcinoma (IC50) | Primary Human Neutrophils (IC50) |
| GSK'963 | 4 nM[1] | Not Reported | 0.9 nM[1] |
| GSK2982772 | 6.3 nM[4] | Potent inhibition[3] | Potent inhibition[5] |
| Necrostatin-1 | 2 µM[1] | Reduced pro-inflammatory cytokine production[6] | Not Reported |
| UAMC-3861 | Not Reported | Slightly less potent than GSK'772[3] | Not Reported |
Table 3: Biochemical Inhibition of RIPK1 Kinase Activity
| Compound | Assay Type | IC50 |
| GSK'963 | Fluorescence Polarization (FP) | 29 nM[2][7] |
| GSK2982772 | ADP-Glo | 6.3 nM[2] |
| GSK2982772 | Fluorescence Polarization (FP) | 1.0 nM[8] |
| RIPA-56 | Kinase Activity Assay | 13 nM[8] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling cascade they modulate and the experimental procedures used to assess their efficacy.
Caption: RIPK1 Signaling Pathway Leading to Necroptosis or Apoptosis.
The diagram above illustrates the central role of RIPK1 in TNFα-induced signaling. Upon TNFα binding to its receptor (TNFR1), Complex I is formed, which can lead to NF-κB activation and cell survival.[9][10] Alternatively, RIPK1 can be activated through autophosphorylation, initiating the formation of Complex IIa (leading to apoptosis) or, in the absence of active Caspase-8, the necrosome (Complex IIb) with RIPK3, culminating in MLKL phosphorylation and necroptotic cell death.[9][11] RIPK1 inhibitors, such as GSK'963 and GSK2982772, block the kinase activity of RIPK1, thereby preventing the downstream signaling required for necroptosis.[1][8]
Caption: General Workflow for Assessing RIPK1 Inhibitor Efficacy.
This workflow outlines the key steps in a typical in vitro experiment to determine the efficacy of a RIPK1 inhibitor. The process involves cell seeding, pre-treatment with the inhibitor, induction of necroptosis, and subsequent measurement of cell viability to quantify the protective effect of the compound.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate RIPK1 inhibitors.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed cells (e.g., U937, L929) in a 96-well opaque-walled plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Incubation: The following day, treat the cells with a serial dilution of the RIPK1 inhibitor (e.g., GSK'963, GSK2982772) for 30 minutes.
-
Necroptosis Induction: Induce necroptosis by adding a combination of human TNFα (e.g., 20 ng/mL) and a pan-caspase inhibitor such as zVAD-fmk (e.g., 20 µM).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24 hours.
-
ATP Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Normalize the data to untreated controls and calculate the IC50 values using a non-linear regression analysis.
RIPK1 Kinase Assay (ADP-Glo™ Kinase Assay)
This biochemical assay measures the kinase activity of RIPK1 by quantifying the amount of ADP produced during the phosphorylation reaction.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of a solution containing recombinant human RIPK1 (e.g., 2x final concentration) in kinase assay buffer.
-
Inhibitor Addition: Add the RIPK1 inhibitor at various concentrations.
-
Pre-incubation: Incubate for 1 hour at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add 2.5 µL of a solution containing the substrate (e.g., Myelin Basic Protein) and ATP (e.g., 100 µM) to start the kinase reaction.
-
Kinase Reaction: Incubate for 1 hour at 30°C.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence. The signal intensity is proportional to the amount of ADP generated and inversely proportional to the activity of the RIPK1 inhibitor.
-
Analysis: Calculate the IC50 values from the dose-response curves.[12][13]
Conclusion
The data compiled in this guide demonstrates that GSK's RIPK1 inhibitors, particularly GSK'963 and GSK2982772, are highly potent molecules that effectively block necroptotic cell death in a variety of human and murine cell lines. Their nanomolar efficacy in both cellular and biochemical assays underscores their potential as valuable research tools and therapeutic candidates. The provided signaling pathway diagrams and experimental protocols offer a framework for researchers to further investigate the role of RIPK1 in disease and to evaluate the next generation of inhibitors targeting this critical pathway.
References
- 1. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Necrostatin-1 reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. RIPK1 - Wikipedia [en.wikipedia.org]
- 11. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
Comparative Guide to the Reproducibility of Experiments Using the CECR2 Bromodomain Inhibitor GSK232
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of GSK232, a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain, with an alternative compound, NVS-CECR2-1. The objective is to offer a comprehensive resource for designing and interpreting experiments involving these inhibitors, with a focus on reproducibility.
Introduction to this compound and CECR2
This compound is a highly selective, cell-penetrant small molecule inhibitor of the CECR2 bromodomain.[1] It was developed from a series of phenyl sulfonamides and exhibits over 500-fold selectivity for CECR2 over BET-family bromodomains.[1] CECR2 is a component of the CERF (CECR2-containing remodeling factor) chromatin remodeling complex. This complex plays a role in organizing nucleosomes, thereby influencing DNA accessibility for processes like transcription and DNA repair. Notably, CECR2 has been implicated in the regulation of the NF-κB signaling pathway, a critical pathway in inflammatory responses and cancer progression.
Comparative Analysis of CECR2 Inhibitors
To ensure the reproducibility of experiments, it is crucial to compare the performance of this compound with other available tools. NVS-CECR2-1 is another well-characterized, selective inhibitor of the CECR2 bromodomain and serves as a valuable comparator.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and NVS-CECR2-1. It is important to note that while this compound is described as a potent inhibitor, a specific IC50 value from publicly available, peer-reviewed literature is not consistently reported.
| Parameter | This compound | NVS-CECR2-1 | Data Source (for NVS-CECR2-1) |
| Target | CECR2 Bromodomain | CECR2 Bromodomain | Multiple Sources |
| IC50 | Not publicly available | 47 nM | [1] |
| Kd | Not publicly available | 80 nM | [1] |
| Selectivity | >500-fold over BET family | High selectivity over a panel of 48 bromodomains | [1] |
Note: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The dissociation constant (Kd) is a measure of the binding affinity between a ligand (inhibitor) and a protein.
Signaling Pathway and Experimental Workflow
To visualize the biological context and a logical experimental approach for comparing these inhibitors, the following diagrams are provided.
Caption: CECR2-NF-κB Signaling Pathway.
Caption: Experimental Workflow for Comparative Analysis.
Experimental Protocols
To facilitate the reproducibility of experiments comparing this compound and its alternatives, detailed protocols for key assays are provided below.
CECR2 Inhibitor Screening Assay (AlphaLISA® Format)
This assay is designed to measure the inhibition of CECR2 binding to its acetylated histone substrate.
Materials:
-
CECR2 Inhibitor Screening Assay Kit (e.g., BPS Bioscience, Cat. No. 79483)
-
This compound and NVS-CECR2-1
-
Microtiter plate (384-well)
-
AlphaScreen®-compatible plate reader
Procedure:
-
Prepare Master Mixture: For N wells, mix (N x 2.5 µL) of 3x BRD Homogeneous Assay Buffer 2, (N x 1 µL) of BET Bromodomain Ligand, and (N x 1.5 µL) of H2O.
-
Thaw and Dilute CECR2: Thaw the CECR2 protein on ice. Dilute the protein in 1x BRD Homogeneous Assay Buffer 2 to the desired concentration as specified in the kit protocol. Keep on ice.
-
Plate Inhibitors and Controls: Add 5 µL of the test inhibitor (this compound or NVS-CECR2-1 at various concentrations) to the designated wells. For the "Positive Control" and "Blank" wells, add 5 µL of inhibitor buffer (e.g., DMSO).
-
Add CECR2: To the wells containing the test inhibitor and positive control, add 5 µL of the diluted CECR2 protein. To the "Blank" wells, add 5 µL of 1x BRD Homogeneous Assay Buffer 2.
-
Add Master Mixture: Add 5 µL of the Master Mixture to all wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes with slow shaking.
-
Add Acceptor Beads: Dilute the AlphaLISA® Glutathione Acceptor beads in 1x BRD Homogeneous Detection Buffer. Add 10 µL of the diluted beads to each well.
-
Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Add Donor Beads: Dilute the Streptavidin-conjugated donor beads in 1x BRD Homogeneous Detection Buffer. Add 10 µL of the diluted beads to each well.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Read Plate: Read the Alpha-counts on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term effect of inhibitors on the ability of single cells to form colonies.
Materials:
-
Cancer cell line (e.g., SW480)
-
Complete culture medium
-
This compound and NVS-CECR2-1
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound or NVS-CECR2-1. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells. Change the medium with fresh inhibitor every 2-3 days.
-
Fixation: After the incubation period, wash the wells twice with PBS. Add 1 mL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature to fix the colonies.
-
Staining: Wash the wells twice with PBS. Add 1 mL of Crystal Violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Washing: Gently wash the wells with water until the background is clear.
-
Drying and Imaging: Allow the plates to air dry. Image the plates and count the number of colonies (typically defined as a cluster of >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control and plot the dose-response curves.
Chromatin Immunoprecipitation (ChIP)
This technique is used to determine the occupancy of a specific protein (e.g., a transcription factor) at a specific genomic region.
Materials:
-
Treated and untreated cells
-
Formaldehyde (1% final concentration)
-
Glycine (125 mM final concentration)
-
Lysis buffer
-
Sonication buffer
-
ChIP dilution buffer
-
Antibody against the protein of interest (e.g., anti-p65 for NF-κB)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting the promoter region of an NF-κB target gene
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in sonication buffer and sonicate to shear the chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation: Dilute the sheared chromatin in ChIP dilution buffer. Pre-clear the chromatin with Protein A/G beads. Incubate a portion of the chromatin with an antibody specific to the target protein overnight at 4°C. A no-antibody or IgG control should be included.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform quantitative PCR (qPCR) using primers specific to the promoter regions of NF-κB target genes to quantify the amount of precipitated DNA.
-
Data Analysis: Analyze the qPCR data to determine the relative enrichment of the target protein at specific gene promoters in treated versus untreated cells.
By utilizing these detailed protocols and comparative data, researchers can enhance the reproducibility of their experiments with this compound and contribute to a more robust understanding of CECR2 biology.
References
Safety Operating Guide
Navigating the Disposal of GSK232: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of GSK232, a compound identified as the HIV inhibitor GSK2838232.
Hazard Identification and Risk Assessment
GSK2838232 is classified as a hazardous substance with the following key risks:
-
Acute Oral Toxicity: Harmful if swallowed[1].
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects[1].
A thorough risk assessment should be conducted before handling, taking into account the concentration and quantity of the waste.
Quantitative Data Summary
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | [1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [1] |
Proper Disposal Procedure for this compound
The primary directive for the disposal of this compound is to send it to an approved waste disposal plant[1]. Under no circumstances should this compound be disposed of down the drain or in regular trash[2][3].
Step 1: Waste Segregation and Collection
-
Aqueous and Solvent Waste: Collect all liquid waste containing this compound in a dedicated, compatible, and clearly labeled hazardous waste container[4]. Separate aqueous waste from solvent waste[4].
-
Solid Waste: Dispose of chemically contaminated solid waste, such as gloves, paper towels, and empty vials, in a designated hazardous waste container[5]. Sharps, including needles and blades, must be placed in a labeled, puncture-resistant sharps container[5].
-
Empty Containers: Thoroughly empty all containers that held this compound. The rinsate from triple rinsing the container should be collected as chemical waste[5]. Once decontaminated, deface the original label before disposal[5].
Step 2: Containerization and Labeling
-
Use sturdy, leak-proof containers for all this compound waste[5]. Ensure containers are kept closed with a properly fitting cap when not in use[6].
-
Label all waste containers with a "Hazardous Waste" label, clearly identifying the contents, including the name "this compound (GSK2838232)" and any other components in the waste stream.
Step 3: Storage
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory director[4].
-
Ensure incompatible wastes are segregated to prevent hazardous reactions[4]. The SDS for GSK2838232 indicates incompatibility with strong acids/alkalis and strong oxidizing/reducing agents[1].
Step 4: Disposal Request and Pick-up
-
Once the waste container is full, or if the research is complete, arrange for disposal through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste contractor.
Personal Protective Equipment (PPE)
When handling this compound and its waste, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile gloves.
-
Protective Clothing: A lab coat.
Wash hands thoroughly after handling[1].
Experimental Workflow and Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Decision Workflow.
Regulatory Considerations
The disposal of hazardous waste is regulated by federal, state, and local agencies[7][8]. It is the responsibility of the waste generator to ensure complete and accurate classification and disposal of all hazardous materials[7]. Always consult your institution's specific guidelines and your local EH&S office for compliance.
References
- 1. HIV Inhibitor GSK2838232|1443461-21-9|MSDS [dcchemicals.com]
- 2. nems.nih.gov [nems.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. nswai.org [nswai.org]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. uwlax.edu [uwlax.edu]
Essential Safety and Logistical Information for Handling GSK232
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety protocols and logistical plans for the handling and disposal of GSK232, a selective inhibitor of the CECR2 bromodomain. Given its mechanism of action as a chromatin remodeling inhibitor and the cytotoxic effects observed in similar compounds, this compound should be handled with caution as a potentially hazardous substance. The following guidelines are based on best practices for handling potent, research-grade compounds and cytotoxic agents.
Personal Protective Equipment (PPE) and Hazard Mitigation
Due to the lack of a comprehensive, publicly available Safety Data Sheet (SDS), a conservative approach to PPE is mandated. The following table summarizes the required personal protective equipment for handling this compound in solid and solution forms.
| Operation | Engineering Controls | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Handling Solid (Weighing, Aliquoting) | Chemical Fume Hood or Ventilated Balance Enclosure | Double Nitrile Gloves | Chemical Safety Goggles | Disposable Gown | N95/P2 Respirator (or higher) |
| Handling Solutions (Dilutions, Cell Culture) | Chemical Fume Hood or Biosafety Cabinet | Double Nitrile Gloves | Chemical Safety Goggles or Face Shield | Disposable Gown | Not generally required if handled in a certified hood/cabinet |
| Storage | Ventilated, Secure Area | Standard Nitrile Gloves | Safety Glasses | Standard Lab Coat | Not Applicable |
| Waste Disposal | Chemical Fume Hood | Double Nitrile Gloves | Chemical Safety Goggles | Disposable Gown | Not Applicable |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Before handling, ensure that the designated workspace (e.g., chemical fume hood, biosafety cabinet) is clean and uncluttered.
-
Verify that the engineering controls are functioning correctly.
-
Prepare all necessary materials, including reagents, consumables, and waste containers, within the containment area to minimize movement in and out.
2. Donning Personal Protective Equipment (PPE):
-
Follow the PPE requirements outlined in the table above.
-
Ensure gloves are compatible with the solvents being used. When working with the solid form, double-gloving is required.
3. Handling this compound Powder:
-
Perform all manipulations of solid this compound within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid creating dust.
-
Close the container tightly immediately after use.
4. Preparing this compound Solutions:
-
Prepare solutions in a chemical fume hood.
-
Add solvent to the solid this compound slowly to avoid splashing.
-
Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard warnings.
5. Administration to Cell Cultures or Animals:
-
All procedures involving the administration of this compound to cell cultures or animals should be performed in a biosafety cabinet or a chemical fume hood to prevent aerosol generation.
6. Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound. A suitable decontamination solution (e.g., 10% bleach solution followed by 70% ethanol) should be used.
-
Wipe down the work surface of the fume hood or biosafety cabinet after each use.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid this compound Waste: Collect unused solid this compound and any materials grossly contaminated with the powder (e.g., weighing paper, contaminated gloves) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid this compound Waste: Collect all solutions containing this compound, including unused stock solutions and cell culture media, in a labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes, flasks) that has come into contact with this compound should be collected in a designated hazardous waste container.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.
-
Waste Pickup: All hazardous waste containers must be disposed of through your institution's official chemical waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols
Cited Experiment: Cellular Viability Assay with a CECR2 Inhibitor
This protocol is a general guideline for assessing the cytotoxic effects of a CECR2 inhibitor like this compound on a cancer cell line (e.g., SW48 colon cancer cells), based on published studies with similar compounds.
Materials:
-
SW48 colon cancer cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom white plates
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding:
-
Trypsinize and count SW48 cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium from the stock solution. Final concentrations may range from 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized values against the logarithm of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
Caption: Workflow for safe handling and disposal of this compound.
Caption: Conceptual signaling pathway of CECR2 inhibition by this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
